Rapamycin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Rapamycin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of deuterated Rapamycin (Rapamycin-d3), a critical parameter for its application as an internal standard in pharmacokinetic and metabolic studies. Understanding the isotopic distribution is paramount for ensuring the accuracy and reliability of quantitative bioanalytical methods. This document outlines the typical isotopic composition, the methodologies for its determination, and the relevant biological pathway of Rapamycin.
Data Presentation: Isotopic Distribution of this compound
The isotopic purity of this compound is a measure of the percentage of molecules containing the desired three deuterium (B1214612) atoms (d3) relative to molecules with fewer (d0, d1, d2) or more deuterium atoms. The following table summarizes the isotopic distribution from a representative Certificate of Analysis and data from various suppliers.
| Parameter | Representative Value | Specification | Source |
| Isotopic Distribution | |||
| d3 | 92.23% | - | Certificate of Analysis[1] |
| d2 | 0.00% | - | Certificate of Analysis[1] |
| d1 | 0.37% | - | Certificate of Analysis[1] |
| d0 | 7.40% | <1% | Certificate of Analysis[1], Acanthus Research[2] |
| Total Deuterated Forms (d1-d3) | ≥98% | >98% | Cayman Chemical[3][4], Cambridge Isotope Laboratories, Inc.[5][6][7][8] |
| Chemical Purity | ≥98% | - | Cambridge Isotope Laboratories, Inc.[5][6] |
Experimental Protocols: Determination of Isotopic Purity
The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and purification.
Protocol: Isotopic Purity Analysis by LC-HRMS
1. Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of this compound.
2. Materials and Reagents:
-
This compound sample
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Ultra-high-performance liquid chromatography (UHPLC) system
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
4. Liquid Chromatography (LC) Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to ensure the elution of Rapamycin as a sharp peak. For example:
-
0-1 min: 50% B
-
1-5 min: Gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 50% B
-
6.1-8 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
5. Mass Spectrometry (MS) Method:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Mass Analyzer: High-resolution mass analyzer (e.g., Orbitrap)
-
Scan Mode: Full scan MS
-
Mass Range: m/z 900-950 (to cover the expected range of Rapamycin and its deuterated isotopologues)
-
Resolution: ≥ 70,000
-
Data Acquisition: Profile mode
6. Data Analysis:
-
Identify the retention time corresponding to the this compound peak in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the monoisotopic peaks corresponding to the [M+Na]+ or [M+NH4]+ adducts of the d0, d1, d2, and d3 isotopologues of Rapamycin. The theoretical m/z values are:
-
Rapamycin (d0) [M+Na]+: C51H79NO13Na = 936.5448
-
Rapamycin-d1 [M+Na]+: C51H78D1NO13Na = 937.5511
-
Rapamycin-d2 [M+Na]+: C51H77D2NO13Na = 938.5573
-
This compound [M+Na]+: C51H76D3NO13Na = 939.5636
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
Mandatory Visualizations
Signaling Pathway of Rapamycin
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][4][9] Rapamycin first forms a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the typical workflow for determining the isotopic purity of this compound using LC-MS.
Caption: Workflow for determining the isotopic purity of this compound by LC-MS.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. almacgroup.com [almacgroup.com]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis and Characterization of Rapamycin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Rapamycin-d3 (Sirolimus-d3), a deuterated analog of the potent immunosuppressant and mTOR inhibitor, Rapamycin. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and therapeutic drug monitoring studies, enabling precise quantification of Rapamycin in biological matrices by mass spectrometry.
Introduction
Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has garnered significant interest for its anti-proliferative and anti-aging properties.[1] The therapeutic efficacy and safety of Rapamycin are concentration-dependent, necessitating accurate monitoring of its levels in patients. This compound, in which three hydrogen atoms on the C-7 methoxy (B1213986) group are replaced with deuterium (B1214612), serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[1][2] The deuterium labeling provides a distinct mass shift without significantly altering the physicochemical properties, ensuring co-elution with the unlabeled analyte and accurate quantification.[2]
This guide details a plausible synthetic route for this compound and outlines a comprehensive characterization strategy employing modern analytical techniques.
Synthesis of this compound
The synthesis of this compound, specifically 7-O-demethyl-7-O-(methyl-d3)-rapamycin, can be achieved through a two-step process involving the selective demethylation of Rapamycin at the C-7 position, followed by remethylation using a deuterated methyl source.
Step 1: Demethylation of Rapamycin at the C-7 Position
The selective demethylation of the C-7 methoxy group of Rapamycin is a critical step. This can be achieved using reagents known for cleaving aryl methyl ethers without affecting other sensitive functional groups within the complex Rapamycin macrocycle.
Step 2: O-Methylation with Deuterated Methyl Iodide
The resulting 7-O-demethyl-rapamycin is then remethylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a suitable base to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-O-(methyl-d3)-Rapamycin
Materials:
-
Rapamycin
-
Deuterated Methanol (B129727) (CD₃OD)
-
Dichloromethane (CH₂Cl₂)
-
NAFION® NR50
Procedure:
-
Dissolve Rapamycin (1 equivalent) in anhydrous dichloromethane.
-
Add deuterated methanol (a large excess, e.g., 40 equivalents).
-
Add NAFION® NR50 beads (catalytic amount).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the NAFION® beads and wash with dichloromethane.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[3]
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and isotopic distribution of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of this compound. A reversed-phase method is typically used.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 25 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 277 nm |
| Column Temperature | 40 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic distribution.
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+Na]⁺ | m/z 939.6 (for C₅₁H₇₆D₃NO₁₃) |
| Isotopic Purity (Typical) | d3: >95%, d2: <5%, d1: <1%, d0: <1% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium label. In the ¹H NMR spectrum of this compound, the singlet corresponding to the C-7 methoxy protons in Rapamycin (typically around 3.4 ppm) will be absent. The ¹³C NMR spectrum will show a characteristic multiplet for the deuterated carbon.
Table 3: Key NMR Spectral Data
| Nucleus | Rapamycin (Expected Chemical Shift, δ ppm) | This compound (Expected Observation) |
| ¹H | ~3.4 (s, 3H, -OCH₃ at C-7) | Signal absent |
| ¹³C | ~56 (-OCH₃ at C-7) | Signal significantly attenuated and split into a multiplet due to C-D coupling |
A Certificate of Analysis for a commercial batch of this compound confirms that the NMR and MS data conform to the expected structure.[4]
Signaling Pathway and Experimental Workflow
Rapamycin's Mechanism of Action: mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] Rapamycin first forms a complex with the immunophilin FKBP12. This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).
Caption: mTOR Signaling Pathway Inhibition by Rapamycin.
Experimental Workflow: Synthesis and Characterization of this compound
The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps, from the initial chemical synthesis to the final analytical confirmation of the product's identity and purity.
References
The Role of Rapamycin-d3 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Rapamycin-d3 as an internal standard in the bioanalytical quantification of rapamycin (B549165). It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of rapamycin. This document details the principles of stable isotope-labeled internal standards, provides a comprehensive experimental protocol for rapamycin quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents quantitative data from validation studies, and visualizes key biological and experimental workflows.
Introduction: The Critical Role of Internal Standards in Bioanalysis
Accurate and precise quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research.[1][2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and specificity.[2][3] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic separation, and ionization efficiency.[2] To mitigate these variabilities, an internal standard (IS) is an essential component of a robust bioanalytical method.[4] An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the mass spectrometer.
This compound: A Deuterated Internal Standard
Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the most suitable choice for LC-MS/MS-based quantification.[4][5][6] this compound is a deuterated analog of rapamycin, where three hydrogen atoms have been replaced with deuterium (B1214612) atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (rapamycin) and the internal standard (this compound), while their chemical and physical properties remain nearly identical.
Mechanism of Action as an Internal Standard
The core principle behind using this compound as an internal standard lies in its ability to co-elute with rapamycin during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer's ion source.[4][6] By adding a known amount of this compound to every sample, including calibration standards, quality controls, and unknown study samples, it experiences the same procedural losses and ionization suppression or enhancement as the endogenous rapamycin.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to construct a calibration curve from which the concentration of rapamycin in the unknown samples can be determined. This ratiometric approach effectively normalizes for variations that may occur during the analytical process, leading to significantly improved precision and accuracy of the results.[6]
The Target of Rapamycin: The mTOR Signaling Pathway
Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[7][8][9] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][8] Rapamycin, in a complex with the immunophilin FKBP12, allosterically inhibits mTORC1.[10][11] Understanding the mTOR signaling pathway is crucial for interpreting the pharmacodynamic effects of rapamycin.
Experimental Protocol: Quantification of Rapamycin in Whole Blood
This section outlines a typical experimental protocol for the quantification of rapamycin in whole blood using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Rapamycin certified reference standard
-
This compound certified reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate (B86663) solution (0.1 M)
-
Ultrapure water
-
Drug-free whole blood for calibration standards and quality controls
Sample Preparation
-
Thawing and Mixing: Thaw frozen whole blood samples, calibration standards, and quality controls at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 200 µL of a precipitating solution (e.g., methanol containing 0.1 M zinc sulfate) to each tube.[12]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that may require optimization for a specific instrument.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., 5-95% B over 3-5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Rapamycin) | e.g., m/z 931.6 -> 864.5 (Ammonium adduct) |
| MRM Transition (this compound) | e.g., m/z 934.6 -> 867.5 (Ammonium adduct) |
| Dwell Time | 100 - 200 ms |
| Collision Energy | Optimized for fragmentation |
| Ion Source Temperature | 350 - 500°C |
Method Validation and Quantitative Data
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application.[1][2] Key validation parameters include linearity, precision, accuracy, recovery, and stability. The tables below summarize typical quantitative data from a validated LC-MS/MS method for rapamycin in whole blood.
Linearity
The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rapamycin | 0.5 - 100 | > 0.99 |
Precision and Accuracy
Precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal concentration) are evaluated at multiple quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC (LQC) | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium QC (MQC) | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC (HQC) | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery
Extraction recovery is determined by comparing the analytical response of extracted samples to that of unextracted standards.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 1.5 | > 80 |
| MQC | 50 | > 80 |
| HQC | 80 | > 80 |
Stability
The stability of rapamycin in whole blood is assessed under various storage and handling conditions.
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top (Room Temperature) | 4 hours | 85 - 115 |
| Freeze-thaw Cycles | 3 cycles | 85 - 115 |
| Long-term (-80°C) | 30 days | 85 - 115 |
Conclusion
This compound serves as an exemplary internal standard for the bioanalytical quantification of rapamycin by LC-MS/MS. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the correction of analytical variability, thereby ensuring the generation of high-quality, reliable data. The detailed experimental protocol and representative validation data provided in this guide offer a solid foundation for the development and implementation of robust bioanalytical methods for rapamycin in research and clinical settings. A thorough understanding of both the analytical methodology and the underlying biology of the mTOR pathway is paramount for the successful application of this powerful therapeutic agent.
References
- 1. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iatdmct2024.org [iatdmct2024.org]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upstream and downstream of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rapamycin-d3: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin-d3, a deuterated analog of Rapamycin (B549165) (also known as Sirolimus), is a critical tool in biomedical research and pharmaceutical development. Its primary application is as an internal standard for the highly accurate quantification of Rapamycin in various biological matrices using mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological mechanism of action, and detailed experimental protocols for its use and analysis.
Chemical and Physical Properties
This compound is structurally identical to Rapamycin, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the methoxy (B1213986) group. This isotopic labeling results in a molecule that is chemically and biologically equivalent to Rapamycin for most applications but can be distinguished by its mass in mass spectrometry.
Table 1: General Properties of this compound
| Property | Value |
| Synonyms | Sirolimus-d3, 7-O-demethyl-7-O-(methyl-d3)-rapamycin |
| CAS Number | 392711-19-2 |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ |
| Molecular Weight | 917.2 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% deuterated forms (d₁-d₃) |
| Storage | Store at -20°C, protected from light |
| Stability | ≥ 1 year when stored correctly |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Ethanol | 50 mg/mL |
| Methanol (B129727) | 25 mg/mL |
| DMSO | 25 mg/mL |
| Chloroform | 5 mg/mL |
| Water | Very slightly soluble |
Biological Activity and Mechanism of Action
This compound, like its non-deuterated counterpart, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1]
The mechanism of action involves the formation of a complex between this compound and the intracellular immunophilin FK506-binding protein 12 (FKBP12). This this compound/FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the inhibition of protein synthesis and cell cycle arrest in the G1 phase. Furthermore, inhibition of mTORC1 is a well-established method for inducing autophagy.[1]
mTOR Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory action of the this compound-FKBP12 complex.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of Rapamycin by LC-MS/MS using this compound as an Internal Standard
This protocol outlines a standard method for the accurate quantification of Rapamycin in a biological matrix (e.g., whole blood, plasma, tissue homogenate).
Materials:
-
Rapamycin analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation agent (e.g., zinc sulfate (B86663) solution)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 or C8 column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Rapamycin and this compound in methanol or ethanol.
-
Prepare a series of calibration standards by spiking known concentrations of Rapamycin into the blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of calibrator, QC, or unknown sample, add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 or C8, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Rapamycin from matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor the appropriate precursor-to-product ion transitions for Rapamycin and this compound.
-
Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for Rapamycin and this compound.
-
Calculate the peak area ratio of Rapamycin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Deuterated Rapamycin for Mass Spectrometry: An In-depth Technical Guide
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1] It functions as a potent immunosuppressant and an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6] By forming a complex with the intracellular receptor FKBP12, rapamycin binds to and inhibits mTOR Complex 1 (mTORC1), thereby modulating these critical cellular processes.[3][7] Due to its narrow therapeutic index and significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing, ensuring efficacy while minimizing toxicity in clinical settings such as organ transplantation.[8][9]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of rapamycin in biological matrices.[10][11] The accuracy and precision of these methods are significantly enhanced by the use of a stable isotope-labeled internal standard (IS), with deuterated rapamycin being the preferred choice. This guide provides a comprehensive technical overview of the use of deuterated rapamycin in mass spectrometry for researchers, scientists, and drug development professionals.
Physicochemical Properties and the Principle of Isotope Dilution
Deuteration involves the substitution of one or more hydrogen atoms in a molecule with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution results in an increase in the molecular weight of the compound without significantly altering its physicochemical properties, such as lipophilicity, pKa, and chromatographic retention time.[12] This near-identical chemical behavior is the cornerstone of isotope dilution mass spectrometry (IDMS).
In IDMS, a known amount of the deuterated internal standard is added to a sample at the earliest stage of analysis.[13] Because the deuterated IS is chemically almost identical to the analyte (rapamycin), it behaves similarly throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[13] Consequently, it effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. The mass spectrometer can differentiate between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio, allowing for highly accurate and precise quantification based on the ratio of their respective signal intensities.[13]
Table 1: Physicochemical Properties of Rapamycin and Deuterated Rapamycin
| Property | Rapamycin (Sirolimus) | Deuterated Rapamycin (e.g., Sirolimus-d3) | Rationale for Use in MS |
| Chemical Formula | C₅₁H₇₉NO₁₃[1] | e.g., C₅₁H₇₆D₃NO₁₃ | The inclusion of deuterium atoms provides a distinct mass difference for MS detection. |
| Molecular Weight | 914.2 g/mol | ~917.2 g/mol | Allows for mass-based differentiation from the unlabeled analyte. |
| Chromatographic Behavior | Co-elutes with deuterated analog | Co-elutes with the analyte | Ensures that both compounds experience the same matrix effects and ionization conditions at the same time. |
| Ionization Efficiency | Nearly identical to deuterated analog | Nearly identical to the analyte | Critical for accurate ratio-based quantification and compensation for ion suppression/enhancement. |
| Stability | Unstable in solution, degrades in plasma and at neutral pH.[12] | Similar stability profile to the analyte | Ensures consistent behavior during sample handling and storage. Deuteration may slightly alter metabolism rates if the bond to deuterium is a rate-limiting step.[12] |
The mTOR Signaling Pathway
The mTOR protein kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy status. It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4][7] Rapamycin primarily inhibits mTORC1, which is sensitive to acute rapamycin treatment.[7] The complex formed by rapamycin and FKBP12 binds directly to the FRB domain of mTOR within mTORC1, preventing it from phosphorylating its downstream targets, such as S6 kinase 1 (S6K1) and 4E-BP1, which are crucial for protein synthesis and cell growth.[2][3]
Figure 1. Simplified mTOR signaling pathway showing inhibition of mTORC1 by the Rapamycin-FKBP12 complex.
Experimental Protocols for Rapamycin Quantification
Accurate quantification of rapamycin requires robust and validated analytical methods. The following sections detail typical protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting rapamycin from whole blood samples.[11][14]
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Aliquoting: Allow the sample to reach room temperature and vortex to ensure homogeneity. Transfer a 100 µL aliquot of the whole blood sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the deuterated rapamycin internal standard working solution (e.g., at a concentration of 50 ng/mL in methanol) to the sample.
-
Precipitation: Add 200 µL of a precipitating agent, such as a mixture of methanol (B129727) and 0.1 M zinc sulfate (B86663) solution (80:20, v/v).[10][15]
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[10]
-
Injection: Inject an aliquot (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[14]
Figure 2. General experimental workflow for rapamycin analysis in whole blood using protein precipitation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table summarizes typical parameters for an LC-MS/MS method for rapamycin quantification.
Table 2: Typical LC-MS/MS Method Parameters for Rapamycin Analysis
| Parameter | Typical Setting | Reference |
| Liquid Chromatography | ||
| HPLC Column | Reversed-phase C8 or C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) | [11][14] |
| Mobile Phase | Gradient or isocratic elution with Methanol and an aqueous buffer (e.g., 2 mM Ammonium Acetate) | [10] |
| Flow Rate | 0.2 - 0.8 mL/min | [11] |
| Column Temperature | 40 - 65 °C | [11][14] |
| Injection Volume | 10 - 20 µL | [14] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14][15] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [1][10] |
| Ion Source Temperature | 350 - 400 °C | [14][15] |
| Ion Spray Voltage | ~5500 V | [15] |
| MRM Transitions (m/z) | ||
| Rapamycin (Ammonium Adduct) | Precursor: 931.7 → Product: 864.6 | [10][11][16] |
| Rapamycin (Sodium Adduct) | Precursor: 936.6 → Product: 409.3 | [1][14] |
| Deuterated Rapamycin (e.g., d3, Ammonium Adduct) | Precursor: 934.7 → Product: 864.6 | [17] |
Note: The exact m/z values for precursor and product ions can vary slightly based on the specific adduct formed (e.g., ammonium, sodium) and instrument calibration.
Method Validation and Performance
A key advantage of using a deuterated internal standard is the significant improvement in assay precision. Matrix effects, which arise from co-eluting endogenous components in the sample matrix, can variably suppress or enhance the ionization of an analyte, leading to inaccurate results. A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[13][18]
Studies directly comparing the performance of a deuterated IS (e.g., Sirolimus-d₃) against a structural analog IS (e.g., desmethoxyrapamycin or ascomycin) have demonstrated the superiority of the former.[13][17]
Table 3: Comparison of Assay Imprecision with Different Internal Standards
| Internal Standard Type | Analyte | Inter-Patient Imprecision (CV%) | Key Finding | Reference |
| Deuterated Sirolimus (SIR-d₃) | Sirolimus | 2.7% - 5.7% | Consistently lower imprecision, indicating better compensation for matrix variability between patients. | [17][18][19] |
| Structural Analog (Desmethoxyrapamycin) | Sirolimus | 7.6% - 9.7% | Higher imprecision, suggesting it is more affected by differences in patient matrices. | [17][18][19] |
Table 4: Typical Validation Parameters for LC-MS/MS Rapamycin Assays
| Validation Parameter | Typical Performance Range | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [15] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.5 ng/mL | [1][11] |
| Intra-assay Precision (CV%) | < 15% | [15] |
| Inter-assay Precision (CV%) | < 15% | [15] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [14][15] |
| Recovery | 75% - 85% | [10][15] |
Applications in Research and Clinical Practice
Therapeutic Drug Monitoring (TDM)
The primary application of this methodology is in TDM for patients receiving rapamycin therapy. Accurate measurement of trough blood concentrations allows clinicians to adjust dosages to maintain levels within the therapeutic window, thereby optimizing immunosuppression and reducing the risk of adverse effects like nephrotoxicity.[9][20]
Pharmacokinetic (PK) Studies
In drug development and clinical research, these highly accurate analytical methods are essential for characterizing the pharmacokinetics of rapamycin.[21] This includes determining key parameters such as absorption, distribution, metabolism, and elimination half-life.[22][23] For instance, studies have used LC-MS/MS to determine the peak whole blood concentration (Cmax), time to peak concentration (tmax), and elimination half-life of rapamycin delivered via drug-eluting stents.[16]
Conclusion
Deuterated rapamycin serves as the gold standard internal standard for the quantification of rapamycin by mass spectrometry. Its use in isotope dilution LC-MS/MS methods provides unparalleled accuracy and precision by effectively compensating for sample matrix variability and procedural losses. The detailed protocols and performance data presented in this guide underscore the robustness of this approach. For researchers, clinical scientists, and drug development professionals, the use of deuterated rapamycin is not merely a best practice but a scientific necessity for generating reliable data in therapeutic drug monitoring and pharmacokinetic studies.[13]
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. agscientific.com [agscientific.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. raybiotech.com [raybiotech.com]
- 7. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mednexus.org [mednexus.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
- 21. Pharmacokinetics of rapamycin: single-dose studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to Rapamycin-d3: Suppliers, Quality Benchmarks, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rapamycin-d3 (Sirolimus-d3), a critical tool for researchers in various fields, including pharmacology, oncology, and immunology. This document details commercially available sources of this compound, their quality specifications, and comprehensive experimental protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Rapamycin (B549165). Additionally, it illustrates the mTOR signaling pathway, the primary target of Rapamycin, and a typical experimental workflow using Graphviz diagrams.
Introduction to this compound
Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions as a highly specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and autophagy.[1][2][3] Due to its narrow therapeutic index, therapeutic drug monitoring of Rapamycin is essential in clinical settings, such as organ transplantation, to ensure efficacy while avoiding toxicity.[4]
This compound is a deuterated analog of Rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Rapamycin in biological matrices by mass spectrometry.[1][5] Its near-identical chemical and physical properties to the unlabeled analyte ensure similar extraction efficiency and chromatographic behavior, while its distinct mass allows for separate detection, thereby correcting for variability in sample preparation and instrument response.[6][7]
Commercial Suppliers and Quality Specifications
A number of reputable suppliers offer this compound for research purposes. The quality and purity of the compound are paramount for accurate and reproducible experimental results. Below is a summary of key quality specifications from various suppliers.
| Supplier | Catalog/Item Number | Chemical Purity | Isotopic Purity/Enrichment | Molecular Formula | Molecular Weight | CAS Number |
| Cayman Chemical | 22093 | ≥98% (deuterated forms d1-d3) | Not explicitly stated | C₅₁H₇₆D₃NO₁₃ | 917.2 | 392711-19-2 |
| Cambridge Isotope Laboratories, Inc. | DLM-9220 | 98% | 98% | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |
| Expert Synthesis Solutions | ESS0404 | 97.0% by HPLC | 99.5% atom D | C₅₁H₇₆D₃NO₁₃ | 917.21 | 392711-19-2 |
| LGC Standards | TRC-R124002 | Technical Grade | d3 = 92.23% (contains d0) | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |
| IsoSciences | 10286 | >98% | ≥98% | Not specified | Not specified | 392711-19-2 |
| MedChemExpress | HY-10219-d3 | Not specified | Not specified | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |
| Selleck Chemicals | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| TargetMol | T6595 | Not specified | Not specified | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |
| Acanthus Research | RAP-09-002 | Not specified | <1% d0 | C₅₁H₇₆D₃NO₁₃ | Not specified | 392711-19-2 |
| ChemScene | CS-0084530 | 95.30% (LCMS) | 99.57% | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |
The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mTORC1 complex. The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the central role of mTORC1 and its downstream effectors.
Caption: Simplified mTOR signaling pathway.
Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS
The following protocol is a representative method for the quantification of Rapamycin in whole blood samples using this compound as an internal standard. This protocol synthesizes information from various published methods.[13][14][15]
Materials and Reagents
-
Whole blood samples (patient or spiked)
-
This compound (internal standard)
-
Rapamycin (for calibration standards)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Zinc Sulfate solution (e.g., 0.1 M)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation
-
Preparation of Working Solutions:
-
Prepare a stock solution of Rapamycin and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working solutions for calibration standards by serially diluting the Rapamycin stock solution.
-
Prepare a working internal standard solution of this compound in methanol (e.g., 100 ng/mL).
-
-
Sample Extraction:
-
Aliquot 100 µL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing the internal standard, this compound, at a final concentration of 10 ng/mL).[14]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rapamycin: Precursor ion (m/z) → Product ion (m/z) - e.g., 931.5 → 864.5[13]
-
This compound: Precursor ion (m/z) → Product ion (m/z) - e.g., 934.5 → 867.5
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument being used.
-
Data Analysis
-
Integrate the peak areas for the Rapamycin and this compound MRM transitions.
-
Calculate the ratio of the peak area of Rapamycin to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Rapamycin in a biological sample using this compound as an internal standard.
Caption: General workflow for Rapamycin quantification.
Conclusion
This compound is an indispensable tool for the accurate quantification of Rapamycin in preclinical and clinical research. The selection of a high-quality, well-characterized standard from a reputable supplier is the first step towards reliable and reproducible results. The experimental protocol detailed in this guide provides a robust framework for the application of this compound in LC-MS/MS-based assays. By understanding the underlying principles of the mTOR pathway and adhering to rigorous analytical methodologies, researchers can confidently advance our knowledge of Rapamycin's therapeutic potential and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. iatdmct2024.org [iatdmct2024.org]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 15. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin (B549165) (also known as Sirolimus). Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research findings and for the development of stable pharmaceutical formulations. This document details the known degradation pathways, summarizes quantitative stability data, provides detailed experimental protocols for stability assessment, and visualizes key concepts through diagrams.
Core Concepts: Stability of this compound
This compound is structurally identical to Rapamycin, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms in the methoxy (B1213986) group at position 7. This isotopic substitution is intended to alter the metabolic profile of the molecule, potentially leading to a longer half-life in vivo. However, the fundamental chemical stability of this compound is largely governed by the same factors that affect the parent compound.
The primary degradation pathways for Rapamycin and, by extension, this compound include:
-
Hydrolysis: The large macrolide ring of Rapamycin contains a lactone (cyclic ester) that is susceptible to hydrolysis, particularly under basic conditions. This leads to the formation of a ring-opened product, secorapamycin, which is significantly less active.
-
Oxidation (Autoxidation): The conjugated triene system and other sites within the molecule are prone to oxidation, especially when exposed to air and light. This can result in the formation of various oxidation products, including epoxides and ketones.
-
Isomerization: Rapamycin can exist as a mixture of conformational isomers in solution, and the equilibrium between these isomers can be influenced by the solvent.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate degradation processes.
The inclusion of deuterium at a site not directly involved in many of these degradation pathways may not significantly alter the qualitative degradation profile. However, the rate of degradation could be affected due to the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions where the cleavage of this bond is rate-limiting. For metabolic processes involving this methoxy group, a significant KIE is expected. For chemical degradation pathways not directly involving this position, the effect may be less pronounced but still present due to secondary isotope effects.
Quantitative Stability and Storage Data
The stability of this compound is intrinsically linked to that of Rapamycin. While specific quantitative stability studies on this compound are not extensively published, data from studies on Rapamycin provide a strong foundation for understanding its stability profile.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Recommended Temperature | Duration | Notes |
| Solid (Powder) | Long-term | -20°C | ≥ 1 year | Protect from light. |
| In Solvent | Long-term | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. |
| In Solvent | Short-term | 4°C | Up to 1 week | For frequent use. Prepare fresh solutions weekly. |
Data compiled from various commercial supplier recommendations.[1][2][3]
Table 2: Stability of Rapamycin in Various Solvents and Aqueous Media
| Medium | Condition | Half-life (t½) | Key Findings |
| Acetonitrile (B52724) Solution | Ambient temperature | Reasonably stable | Rapid autoxidation observed with the addition of an azoinitiator. |
| Amorphous Solid | 30°C in air | ~46 hours (for 7% degradation) | Autoxidation is surprisingly rapid in the amorphous state compared to the stable polycrystalline form. |
| Aqueous Solution (pH 7.3) | 30/70 acetonitrile/water with 23.7 mM MeCOONH4 | 890 hours | Degradation follows first-order kinetics. |
| Aqueous Solution (pH 7.3) | 30/70 acetonitrile/water with 237 mM MeCOONH4 | 200 hours | Degradation is accelerated at higher buffer concentrations. |
| Aqueous Solution (pH 12.2) | 30/70 acetonitrile/water with 3 mM NaOH | Reduced by 3 orders of magnitude compared to pH 7.3 | Demonstrates significant base-catalyzed hydrolysis. |
| Whole Blood | 4°C and 30°C (dark and light) | Stable for 8 days | No significant degradation observed. |
| Whole Blood | Three freeze-thaw cycles | Stable | No significant change in concentration. |
Data is for Rapamycin and is indicative of this compound's expected behavior.[4][5][6]
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in research and development, a thorough stability assessment is crucial. The following are detailed methodologies for key stability-indicating experiments.
Protocol 1: Forced Degradation Study (Stress Testing)
This study is designed to identify potential degradation products and pathways under more severe conditions than accelerated stability testing. It is a critical component of developing and validating stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or ethanol). For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Stress Conditions (as per ICH Q1A(R2) guidelines):
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for 30 minutes.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Incubate at room temperature for 2 hours.
-
Thermal Degradation: Store the solid this compound and a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m² (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS/MS method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][8]
Protocol 2: Hydrogen/Deuterium (H/D) Back-Exchange Stability
This experiment is crucial for deuterated compounds to ensure the isotopic label is stable and does not exchange with protons from the solvent or matrix under physiological or experimental conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).
-
Incubation: Spike the stock solution into a protic, aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for LC-MS analysis.
-
Time Points: Incubate the solution at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching and Extraction: At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., non-deuterated Rapamycin). If necessary, perform a protein precipitation or liquid-liquid extraction to remove matrix components.
-
Analysis: Analyze the samples by LC-MS. Monitor the ion chromatograms for the molecular ions of this compound and any potential back-exchanged species (Rapamycin-d2, -d1, -d0).
-
Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point. A stable label will show no significant decrease in the this compound signal and no corresponding increase in the signals of less-deuterated forms.
Protocol 3: Validated Stability-Indicating LC-MS/MS Method
A robust analytical method is essential to separate and quantify this compound from its potential degradation products and isomers.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution: A suitable gradient to resolve this compound from its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and its expected degradation products. For example:
-
This compound: m/z 934.6 → [fragment ion]
-
Rapamycin (as internal standard or potential back-exchange product): m/z 931.6 → [fragment ion]
-
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve the main peak from all significant degradation product peaks.[9][10]
Visualizations
Signaling Pathway
Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for comprehensive stability testing of this compound.
Logical Relationships
Caption: Factors influencing the chemical stability of this compound.
Conclusion
The stability of this compound is a critical parameter that dictates its handling, storage, and application in both research and clinical settings. While it shares degradation pathways with its non-deuterated counterpart, Rapamycin, the kinetic isotope effect may confer enhanced metabolic stability. Adherence to recommended storage conditions, particularly protection from light and storage at or below -20°C in its solid form, is paramount. For solutions, fresh preparation and storage at -80°C for long-term use are advised. The experimental protocols provided herein offer a robust framework for researchers to validate the stability of this compound within their specific experimental contexts, ensuring the generation of reliable and reproducible data.
References
- 1. q1scientific.com [q1scientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. fiveable.me [fiveable.me]
- 7. Competition H(D) Kinetic Isotope Effects in the Autoxidation of Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
A Comparative Analysis of the Biological Activity of Rapamycin-d3 versus Non-deuterated Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activity of deuterated rapamycin (B549165) (Rapamycin-d3) and its non-deuterated counterpart. While direct, peer-reviewed comparative studies are limited, this document synthesizes the foundational principles of deuterium (B1214612) isotope effects on drug metabolism with established experimental protocols to offer a framework for evaluation. The primary hypothesis is that the substitution of hydrogen with deuterium at key metabolic sites in the rapamycin molecule will alter its pharmacokinetic profile, leading to enhanced biological activity. This guide details the theoretical basis for these anticipated differences, presents standardized protocols for in vitro and in vivo characterization, and provides a template for the quantitative comparison of these two compounds.
Introduction: The Rationale for Deuterating Rapamycin
Rapamycin (also known as Sirolimus) is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] By forming a complex with the intracellular receptor FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[2][3] This inhibition leads to the dephosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in reduced protein synthesis and cell cycle arrest.[2]
The clinical utility of rapamycin as an immunosuppressant and anti-cancer agent is well-established. However, its pharmacokinetic profile, characterized by metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4), can lead to variability in patient exposure and potential toxicities.[4][5] One of the major metabolic pathways for rapamycin is demethylation.[5]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed to improve the metabolic stability of pharmaceuticals. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction, such as enzymatic metabolism, is slowed at the site of deuteration.[6][7]
For rapamycin, deuteration at the metabolically active methoxy (B1213986) groups (this compound) is hypothesized to slow the rate of CYP3A4-mediated demethylation. This is expected to result in:
-
Increased half-life (t½): A slower metabolic rate would lead to a longer circulation time.
-
Reduced clearance (CL): The body would eliminate the drug more slowly.
-
Increased exposure (AUC): The overall concentration of the drug in the bloodstream over time would be higher.
-
Potentially enhanced potency: A more sustained presence of the active drug could lead to a greater biological effect at a given dose.
This guide outlines the experimental approaches required to test these hypotheses and quantify the differences in biological activity between this compound and non-deuterated rapamycin.
Theoretical Framework and Signaling Pathways
The biological activity of both rapamycin and this compound is mediated through the inhibition of the mTOR signaling pathway. A visual representation of this pathway and the point of intervention by rapamycin is crucial for understanding its mechanism of action.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Quantitative Data Summary: A Comparative Overview
The following tables present a structured summary of the expected quantitative data comparing this compound and non-deuterated rapamycin. It is important to note that these are hypothetical values based on the kinetic isotope effect and require experimental validation.
Table 1: Comparative In Vitro Activity
| Parameter | Rapamycin | This compound (Expected) |
| IC50 (mTOR Inhibition) | ~0.1 nM[8] | Potentially lower or similar |
| IC50 (Cell Proliferation) | Cell line dependent (e.g., ~15 µM for Ca9-22 cells)[9] | Potentially lower |
| In Vitro Metabolic Stability (t½ in liver microsomes) | Shorter | Longer |
Table 2: Comparative Pharmacokinetic Parameters (In Vivo)
| Parameter | Rapamycin | This compound (Expected) |
| Half-life (t½) | Shorter | Longer |
| Clearance (CL) | Higher | Lower |
| Area Under the Curve (AUC) | Lower | Higher |
| Bioavailability (%F) | Variable | Potentially higher and more consistent |
Detailed Experimental Protocols
To empirically determine the comparative biological activity, a series of standardized in vitro and in vivo experiments are required.
In Vitro Assays
This protocol is used to assess the concentration of Rapamycin and this compound required to inhibit the proliferation of a cell line by 50%.
Workflow:
Caption: Workflow for determining IC50 using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Drug Preparation: Prepare serial dilutions of Rapamycin and this compound in the appropriate cell culture medium.
-
Treatment: Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[11]
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1, providing a direct measure of target engagement.
Workflow:
Caption: Workflow for Western Blot analysis of mTOR pathway inhibition.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Rapamycin or this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.[12]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated p70S6K (Thr389), total p70S6K, phosphorylated 4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
This assay assesses the metabolic stability of Rapamycin and this compound in the presence of liver microsomes, which contain CYP enzymes.
Methodology:
-
Incubation: Incubate Rapamycin or this compound with human or rat liver microsomes, and an NADPH-regenerating system at 37°C.[15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Half-life Calculation: Determine the in vitro half-life (t½) by plotting the natural log of the remaining parent compound concentration against time.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies in animal models (e.g., rats, mice) are essential to determine the in vivo disposition of Rapamycin and this compound.
Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing: Administer a single dose of Rapamycin or this compound to a cohort of animals via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Process the blood to obtain plasma or whole blood, and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Rapamycin or this compound in the samples using a validated LC-MS/MS method.
Bioanalytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of Rapamycin and this compound in biological matrices.
Methodology:
-
Sample Extraction: Extract the drug from the biological matrix (e.g., plasma, tissue homogenate) using protein precipitation with a solvent like acetonitrile (B52724) or methanol, often containing an internal standard (e.g., ascomycin (B1665279) or the non-deuterated/deuterated analog).[16][17]
-
Chromatographic Separation: Separate the analyte from matrix components on a C18 reverse-phase HPLC column.[18]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection. The precursor and product ion transitions for Rapamycin and this compound will need to be optimized.[19]
-
Rapamycin: A common transition is m/z 931.5 -> 864.5.[19]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 934.5), and the product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the drug in the unknown samples.
Expected Outcomes and Interpretation
The primary anticipated outcome of these comparative studies is the demonstration of an altered pharmacokinetic profile for this compound, characterized by a longer half-life and increased systemic exposure compared to non-deuterated rapamycin. This would be a direct consequence of the kinetic isotope effect on CYP3A4-mediated metabolism.
-
In Vitro: A longer half-life in liver microsome stability assays for this compound would provide initial evidence of slowed metabolism.
-
In Vivo: Pharmacokinetic studies are expected to show a lower clearance and a higher AUC for this compound.
-
Biological Activity: The enhanced exposure of this compound may translate to a lower IC50 in cell proliferation assays and more sustained inhibition of the mTOR pathway as observed by western blotting.
A logical relationship diagram can illustrate the expected cascade of effects stemming from deuteration:
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Cytochrome P-450 3A enzymes are responsible for biotransformation of FK506 and rapamycin in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. clyte.tech [clyte.tech]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 17. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Navigating the Landscape of cGMP Rapamycin-d3: A Technical Guide for Researchers
An In-depth Analysis of Commercial Availability, Technical Specifications, and Practical Applications for Drug Development Professionals
Executive Summary: For researchers and drug development professionals requiring cGMP-grade Rapamycin-d3 (Sirolimus-d3) for clinical or regulated studies, a critical finding of this report is that there is currently no readily identifiable commercial supplier offering this compound explicitly manufactured under current Good Manufacturing Practices (cGMP). While Rapamycin (Sirolimus) is available in a cGMP grade from several suppliers, its deuterated counterpart, this compound, is consistently marketed for "Research Use Only" (RUO). This guide provides a comprehensive overview of the commercially available research-grade this compound, including a detailed comparison of product specifications from various suppliers. Furthermore, it offers a representative experimental protocol for its application as an internal standard in LC-MS/MS assays and a detailed visualization of the mTOR signaling pathway, the primary target of Rapamycin.
Commercial Availability: The cGMP Gap
A thorough investigation of the market landscape reveals a clear distinction between the availability of cGMP Rapamycin and its deuterated analog. While several reputable suppliers provide GMP-grade Rapamycin for clinical and pharmaceutical use, this compound is exclusively offered as a research-grade material. This distinction is crucial for researchers planning studies that require regulatory submission, as the use of non-cGMP materials can pose significant challenges.
Professionals in drug development should be aware that for applications requiring cGMP compliance, sourcing this compound would likely necessitate a custom synthesis project with a specialized contract manufacturing organization (CMO) capable of producing stable-isotope labeled compounds under cGMP guidelines.
Technical Specifications of Research-Grade this compound
Despite the absence of a cGMP-grade product, several suppliers offer well-characterized research-grade this compound suitable for a range of non-regulated research applications, primarily as an internal standard for the quantitative analysis of Rapamycin. The following tables summarize the key technical specifications from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification | Isotopic Enrichment | Format | Storage |
| Cayman Chemical | This compound | 392711-19-2 | C₅₁H₇₆D₃NO₁₃ | 917.2 g/mol | ≥98% deuterated forms (d₁-d₃) | Not explicitly stated | Solution in ethanol | -20°C |
| LGC Standards | This compound (contains d0) | 392711-19-2 | C₅₁H₇₆D₃NO₁₃ | 917.19 g/mol | Technical Grade | d₃ = 92.23%, d₀ = 7.40% | Solid | -20°C, Inert atmosphere |
| Cambridge Isotope Laboratories, Inc. | Rapamycin (D₃, 98%) | 392711-19-2 | C₅₁H₇₆D₃NO₁₃ | 917.19 g/mol | 98% | 98% | Neat | -20°C, Protect from light |
| MedchemExpress | This compound | 392711-19-2 | C₅₁H₇₆D₃NO₁₃ | 917.19 g/mol | >98% | Not explicitly stated | Solid | -20°C (3 years) |
| Selleck Chemicals | Sirolimus-D3 | 392711-19-2 | C₅₁H₇₆D₃NO₁₃ | 917.19 g/mol | >98% | Not explicitly stated | Solid | -20°C (3 years) |
Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Rapamycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable-isotope labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
Objective: To provide a detailed, representative protocol for the extraction and quantification of Rapamycin from whole blood samples.
Materials:
-
Whole blood samples
-
Rapamycin analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Zinc Sulfate solution (0.1 M)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of Rapamycin in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare working solutions of Rapamycin for the calibration curve and quality control (QC) samples by serial dilution in methanol.
-
Prepare a working solution of the internal standard (this compound) in methanol at an appropriate concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood sample, calibrator, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile containing 0.1 M zinc sulfate.[2]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium formate (B1220265) with 0.1% formic acid in water.
-
Mobile Phase B: 5 mM Ammonium formate with 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Rapamycin from potential interferences. For example, start at 50% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rapamycin: Precursor ion (Q1) m/z 931.5 → Product ion (Q3) m/z 864.4.[3]
-
This compound: Precursor ion (Q1) m/z 934.5 → Product ion (Q3) m/z 864.4.
-
-
-
-
Data Analysis:
-
Quantify Rapamycin in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The mTOR Signaling Pathway: The Target of Rapamycin
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5][6] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, in complex with the immunophilin FKBP12, primarily acts as an allosteric inhibitor of mTORC1.[7][8]
Conclusion
For researchers in the pharmaceutical and drug development sectors, the key takeaway is the current unavailability of off-the-shelf cGMP-grade this compound. While high-quality research-grade material is commercially available from several suppliers and is well-suited for non-clinical applications such as bioanalysis, any studies requiring cGMP compliance will necessitate a custom synthesis campaign. The provided technical data, experimental protocol, and pathway information serve as a valuable resource for the effective utilization of research-grade this compound in the laboratory setting. As the demand for deuterated standards in regulated environments grows, it is possible that cGMP-grade this compound may become commercially available in the future, and researchers are encouraged to maintain open communication with specialty chemical suppliers.
References
- 1. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR - Wikipedia [en.wikipedia.org]
Methodological & Application
Application of Rapamycin-d3 in mTOR Signaling Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent and specific allosteric inhibitor of mTOR complex 1 (mTORC1). Its discovery and application have been pivotal in elucidating the complexities of the mTOR pathway.
This document provides detailed application notes and protocols for the use of Rapamycin-d3, a deuterated analog of rapamycin, in mTOR signaling research. The primary application of this compound is as an internal standard for the accurate and precise quantification of rapamycin in biological matrices using mass spectrometry.
Mechanism of Action of Rapamycin
Rapamycin exerts its inhibitory effect on mTORC1 through a gain-of-function mechanism. It first binds to the intracellular protein FK506-binding protein 12 (FKBP12). This resulting Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity. This inhibition disrupts the phosphorylation of downstream mTORC1 substrates, such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and arrests the cell cycle at the G1-S transition.
Advantages of this compound in Research
The substitution of three hydrogen atoms with deuterium (B1214612) in this compound results in a molecule with a molecular weight that is 3 Daltons higher than that of rapamycin. While its biological activity as an mTORC1 inhibitor is considered identical to that of rapamycin, its key advantage in a research setting is its utility as an ideal internal standard for quantitative analysis.
When using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency. A stable isotope-labeled internal standard, such as this compound, is the gold standard because it co-elutes with the analyte (rapamycin) and exhibits nearly identical chemical and physical properties during sample processing and analysis. This ensures the highest possible accuracy and precision in quantifying rapamycin concentrations in complex biological samples like cell lysates, tissue homogenates, and plasma.
Quantitative Data
The following tables summarize key quantitative data for Rapamycin and the application of this compound.
Table 1: In Vitro Inhibitory Activity of Rapamycin
| Cell Line | IC50 for mTORC1 Inhibition | Reference |
| HEK293 | ~0.1 nM | [2] |
| T98G | 2 nM | |
| U87-MG | 1 µM | |
| MCF-7 | Varies (sensitive) | |
| MDA-MB-231 | Varies (less sensitive) | |
| J82, T24, RT4 | Significant at 1 nM | |
| UMUC3 | Significant at 10 nM |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, serum concentration, and incubation time.
Table 2: LC-MS/MS Quantification Parameters for Rapamycin using this compound as an Internal Standard
| Parameter | Value | Reference |
| Rapamycin (Analyte) | ||
| Precursor Ion (m/z) - Sodium Adduct | 936.6 | [3][4] |
| Product Ion (m/z) - Sodium Adduct | 409.3 | [3][4] |
| Precursor Ion (m/z) - Ammonium Adduct | 931.5 | |
| Product Ion (m/z) - Ammonium Adduct | 864.5 | |
| This compound (Internal Standard) | ||
| Precursor Ion (m/z) - Inferred Ammonium Adduct | 934.5 | |
| Product Ion (m/z) - Inferred Ammonium Adduct | 864.5 | |
| Typical Concentration of Internal Standard | 0.8 µg/mL | [2] |
| Linear Range of Quantification | 0.5 - 49.2 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | [2] |
Signaling Pathway and Experimental Workflow Diagrams
mTOR Signaling Pathway
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes: Quantification of Sirolimus in Whole Blood Using Rapamycin-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirolimus (also known as rapamycin) is a potent immunosuppressant drug critical in preventing organ transplant rejection. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sirolimus in whole blood is mandatory to ensure efficacy and minimize toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sirolimus quantification due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can suffer from cross-reactivity with sirolimus metabolites.[1][2][3] The use of a stable isotope-labeled internal standard (IS), such as rapamycin-d3 (B7796464), is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[4]
These application notes provide a detailed protocol for the quantification of sirolimus in whole blood using this compound as an internal standard by LC-MS/MS. This document includes information on the mechanism of action of sirolimus, a detailed experimental protocol, and a summary of expected quantitative performance.
Mechanism of Action: Sirolimus and the mTOR Signaling Pathway
Sirolimus exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Sirolimus first binds to the cytosolic protein FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway. Inhibition of mTORC1 blocks the signaling cascade that leads to T-lymphocyte activation and proliferation, thus preventing an immune response against the transplanted organ.
References
- 1. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Comparison of whole-blood sirolimus concentrations measured by EMIT-based Siemens Viva-ProE® System and LC-MS/MS in Chinese transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rapamycin-d3 in Advancing Drug Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a potent immunosuppressant and a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic dosing and minimizing toxicity. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, offering enhanced accuracy and precision. Rapamycin-d3, a deuterated analog of Rapamycin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based drug metabolism studies. Its near-identical physicochemical properties to Rapamycin ensure that it effectively compensates for variability during sample preparation and analysis.[3][4] This document provides detailed application notes and protocols for the use of this compound in such studies.
Application I: Therapeutic Drug Monitoring (TDM) of Sirolimus in Whole Blood
Objective: To accurately quantify Sirolimus concentrations in patient whole blood samples for therapeutic drug monitoring, ensuring optimal immunosuppressive efficacy while minimizing dose-related side effects.
Methodology: A robust LC-MS/MS method using this compound as an internal standard (IS) is employed for the sensitive and specific quantification of Sirolimus.
Table 1: LC-MS/MS Parameters for Sirolimus Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 series or equivalent |
| Analytical Column | Nova-Pak C18, 2.1 x 150 mm, 4 µm |
| Column Temperature | 65°C |
| Mobile Phase | Methanol (B129727) : 30 mM Ammonium Acetate (pH 5.2) (97:3 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole (e.g., Thermo TSQ Quantum Ultra) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | |
| Sirolimus (Analyte) | m/z 931.7 → 864.6 |
| This compound (IS) | m/z 934.7 → 864.6 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Experimental Protocol: Quantification of Sirolimus in Whole Blood
-
Sample Preparation:
-
Thaw whole blood samples (patient samples, calibrators, and quality controls) at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.
-
Add 200 µL of a methanol solution containing the internal standard, this compound, at a concentration of 15 ng/mL.[3]
-
Add an additional 300 µL of methanol to the mixture.[3]
-
Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation and cell lysis.[3]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the prepared supernatant into the LC-MS/MS system.
-
Acquire data using the parameters outlined in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for both Sirolimus and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Sirolimus in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
-
Table 2: Representative Pharmacokinetic Parameters of Sirolimus in Healthy Male Volunteers
| Parameter | Mean ± SD |
| Tmax (hours) | 1.3 ± 0.5 |
| t½ (hours) | 60 ± 10 |
| Whole Blood to Plasma Ratio | 142 ± 39 |
| Data from a study involving a single 40-mg oral dose of 14C-radiolabeled sirolimus.[3] |
Application II: In Vitro Metabolism of Rapamycin using Human Liver Microsomes
Objective: To identify and quantify the metabolites of Rapamycin formed by cytochrome P450 enzymes, primarily CYP3A4, in an in vitro system using human liver microsomes (HLM). This compound is used as an internal standard for accurate quantification of the parent drug and its metabolites.
Methodology: Rapamycin is incubated with HLM in the presence of NADPH, and the reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Table 3: Major Metabolites of Sirolimus Identified in Human Liver Microsomes
| Metabolite Class | Specific Metabolites Identified |
| O-demethylated | 41-O-demethyl, 16-O-demethyl, 27-O-demethyl |
| Hydroxylated | Hydroxy-piperidine, 11-hydroxy, 12-hydroxy, 14-hydroxy, 23-hydroxy, 24-hydroxy, 25-hydroxy, 45/46-hydroxy, 49-hydroxy |
| Didemethylated | 16,39-O-didesmethyl, 16,27-O-didesmethyl, 27,39-O-didesmethyl |
| Dihydroxylated | 11,24-dihydroxy, 12,24-dihydroxy, 11,47/48-dihydroxy |
| Hydroxylated/demethylated | 16-O-desmethyl-23/24-hydroxy, 39-O-desmethyl-23/24-hydroxy, 39-O-desmethyl-25-hydroxy, 39-O-desmethyl-11-hydroxy, 39-O-desmethyl-hydroxy-piperidine, 27-O-desmethyl-45/46-hydroxy |
| Based on in vitro studies with pooled human liver microsomes. A total of 21 unique metabolites were identified. |
Table 4: Relative Abundance of Sirolimus and its Metabolites in Whole Blood
| Time Point | Unchanged Sirolimus (% of total radioactivity) | Total Metabolites (% of total radioactivity) |
| 1 hour | ~90-97% | 3-10% |
| 24 hours | ~83-94% | 6-17% |
| Data derived from a study in healthy male volunteers after a single oral dose of 14C-radiolabeled sirolimus.[3] |
Experimental Protocol: In Vitro Metabolism Assay
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), Rapamycin (1 µM), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (B52724) with this compound as the internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratios.
-
Use a triple quadrupole mass spectrometer for quantitative analysis of the parent drug and known metabolites.
-
Visualizations
Signaling Pathway
Caption: mTOR Signaling Pathway Inhibition by Rapamycin.
Experimental Workflow
Caption: LC-MS/MS Workflow for Sirolimus Quantification.
Conclusion
The use of this compound as an internal standard is critical for the development of accurate and reliable LC-MS/MS methods for the study of Rapamycin's metabolism. The protocols outlined in this document provide a framework for both therapeutic drug monitoring and in vitro metabolism studies. By employing these methodologies, researchers and clinicians can gain a deeper understanding of Rapamycin's pharmacokinetic and pharmacodynamic properties, ultimately leading to improved patient outcomes. The high specificity and sensitivity of these methods, made possible by the use of a stable isotope-labeled internal standard, are essential for advancing drug development and personalized medicine.
References
- 1. An accurate quantitative LC/ESI-MS/MS method for sirolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Rapamycin in Whole Blood by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Rapamycin (B549165) (also known as Sirolimus) in whole blood. The method utilizes Rapamycin-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical and research applications where precise quantification of Rapamycin is required.
Introduction
Rapamycin (Sirolimus) is a potent immunosuppressant and a mammalian target of rapamycin (mTOR) inhibitor.[1][2] It is widely used to prevent organ transplant rejection and has also shown efficacy in certain cancer therapies.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of Rapamycin in whole blood is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[2]
LC-MS/MS has become the gold standard for the quantification of immunosuppressants due to its high sensitivity, specificity, and throughput.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[3] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Rapamycin quantification using this compound.
Signaling Pathway of Rapamycin
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. It forms a complex with the intracellular protein FK-binding protein 12 (FKBP12), and this complex then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling cascades involved in cell growth, proliferation, and survival.
Figure 1: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols
Materials and Reagents
-
Rapamycin certified reference standard
-
This compound certified reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Zinc sulfate (B86663) heptahydrate
-
Whole blood (drug-free)
Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rapamycin stock solution in methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (15 ng/mL): Dilute the this compound stock solution in methanol.[3]
Sample Preparation
A protein precipitation method is used for the extraction of Rapamycin from whole blood.
-
Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]
-
Add 200 µL of the internal standard working solution (15 ng/mL this compound in methanol).[3]
-
Add 300 µL of neat methanol.[3]
-
Vortex the mixture for 10 minutes to ensure complete protein precipitation and extraction.[3]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[3]
-
Transfer 10 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.[3]
Figure 2: Sample preparation workflow for Rapamycin analysis in whole blood.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 50°C[3] |
| Injection Volume | 10 µL[3] |
| Gradient | 0-0.4 min, 50% B; 0.4-0.41 min, 50-90% B; 0.41-0.85 min, 90-100% B; 0.85-1.8 min, 100% B; 1.8-2.2 min, 100-50% B; 2.2-3.0 min, 50% B[3] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Rapamycin | 931.7 | 864.6 | 100 | 25 |
| This compound (IS) | 934.7 | 864.6 | 100 | 25 |
Note: The sodium adduct [M+Na]+ at m/z 936.6 is also commonly used as the precursor ion for Rapamycin, with a fragment ion at m/z 409.3.[4][5] The ammonium adduct [M+NH4]+ at m/z 931.8 is another option.[6] The specific transitions should be optimized for the instrument in use.
Results and Discussion
The described method demonstrates excellent performance for the quantification of Rapamycin in whole blood.
Linearity: The method is linear over a clinically relevant concentration range, typically from 0.5 to 50.0 ng/mL, with a correlation coefficient (r²) greater than 0.99.[3]
Sensitivity: The lower limit of quantification (LLOQ) is typically around 0.5 ng/mL, which is sufficient for therapeutic drug monitoring.
Precision and Accuracy: Intra- and inter-day precision and accuracy are within acceptable limits (typically <15%).
Matrix Effects: The use of a deuterated internal standard effectively compensates for any ion suppression or enhancement caused by the whole blood matrix.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of Rapamycin in whole blood. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research laboratories. The use of this compound as an internal standard ensures the accuracy and precision of the results, which is critical for effective therapeutic drug monitoring of this potent immunosuppressant.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation Using Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165) (also known as Sirolimus) is a potent immunosuppressant drug widely used to prevent organ transplant rejection and in the treatment of certain cancers. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin is crucial to ensure efficacy while minimizing toxicity.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of rapamycin in biological matrices.[4]
The use of a stable isotope-labeled internal standard is essential for reliable LC-MS/MS analysis to compensate for matrix effects and variations in sample processing. Rapamycin-d3, a deuterated analog of rapamycin, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled drug.[5]
These application notes provide detailed protocols for the sample preparation of whole blood and tissue samples for the quantification of rapamycin using this compound as an internal standard, followed by LC-MS/MS analysis.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Rapamycin first binds to the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the inhibition of its kinase activity. This disrupts downstream signaling pathways, ultimately leading to a reduction in protein synthesis and cell cycle arrest.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Quantitative Method Performance
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of rapamycin in whole blood using this compound as an internal standard.
| Parameter | Performance Characteristic | Reference(s) |
| Linearity Range | 0.1 - 100 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [6] |
| Inter-run Precision (%CV) | 3.3% to 13.0% | [7] |
| Inter-run Accuracy (%) | -4.8% to 7.0% | [4][7] |
| Extraction Recovery | > 93.0% | [8] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin and this compound Stock and Working Solutions
Materials:
-
Rapamycin certified reference material
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Calibrated pipettes
-
Amber glass vials
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of rapamycin and this compound into separate amber glass vials.
-
Dissolve each in 1 mL of methanol to obtain stock solutions with a concentration of 1 mg/mL.
-
Store the stock solutions at -20°C or below.[9]
-
-
Working Standard Solution Preparation:
-
Perform serial dilutions of the rapamycin stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from, for example, 10 µg/mL down to 0.1 µg/mL.[9]
-
These working solutions will be used to spike blank matrix (e.g., whole blood) to create calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution Preparation (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration may need to be determined based on the specific instrument response.
-
Store the internal standard working solution at -20°C.
-
Protocol 2: Extraction of Rapamycin from Whole Blood using Protein Precipitation
Materials:
-
Whole blood samples collected in EDTA tubes
-
This compound internal standard working solution
-
Methanol containing 0.1 M zinc sulfate (B86663) (precipitating solution)[5][10]
-
Vortex mixer
-
Refrigerated centrifuge
-
Autosampler vials with inserts
Procedure:
-
Sample and Standard Preparation:
-
For unknown samples, allow them to thaw to room temperature and vortex gently to ensure homogeneity.
-
To prepare calibration standards and QCs, spike 100 µL of blank whole blood with the appropriate rapamycin working standard solutions.
-
-
Internal Standard Addition:
-
Pipette 100 µL of each unknown sample, calibration standard, and QC into separate microcentrifuge tubes.
-
Add a specific volume (e.g., 25 µL) of the this compound internal standard working solution to each tube.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[11]
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Extraction of Rapamycin from Tissue Homogenate
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer
-
This compound internal standard working solution
-
Methanol (precipitating solution)
-
Vortex mixer
-
Refrigerated centrifuge
-
Autosampler vials with inserts
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the tissue sample.
-
Add a specific volume of homogenization buffer (e.g., 3 volumes of buffer to 1 part tissue weight).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Sample and Standard Preparation:
-
For unknown samples, use a specific volume of the tissue homogenate (e.g., 100 µL).
-
To prepare calibration standards and QCs, spike blank tissue homogenate with the appropriate rapamycin working standard solutions.
-
-
Internal Standard Addition:
-
Add a specific volume (e.g., 25 µL) of the this compound internal standard working solution to each tube containing the tissue homogenate.
-
-
Protein Precipitation:
-
Add 400 µL of cold methanol to each tube.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 30 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow and Signaling Pathway Diagrams
Therapeutic Drug Monitoring (TDM) Workflow
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of rapamycin.
Caption: A typical workflow for Therapeutic Drug Monitoring (TDM) of Rapamycin.
LC-MS/MS Sample Preparation Workflow
The following diagram outlines the key steps in the sample preparation of whole blood for rapamycin analysis.
Caption: Workflow for whole blood sample preparation using protein precipitation.
References
- 1. neoteryx.com [neoteryx.com]
- 2. Therapeutic drug monitoring of immunosuppressant drugs in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring for immunosuppressive agents ( organ transplants) | PDF [slideshare.net]
- 4. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. msacl.org [msacl.org]
Application Note and Protocol: Quantitation of Rapamycin in Tissue Samples with Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165) (also known as Sirolimus) is a potent immunosuppressant and a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate cell growth, proliferation, and metabolism. Accurate measurement of rapamycin concentrations in tissues is critical for preclinical studies, therapeutic drug monitoring, and understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the sensitive and specific quantitation of rapamycin in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Rapamycin-d3 as an internal standard.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[2][3]
Signaling Pathway Inhibition by Rapamycin
Rapamycin exerts its biological effects by forming a complex with the immunophilin FK506 binding protein (FKBP12). This complex then binds to and inhibits the mTOR kinase, a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Rapamycin primarily inhibits mTORC1, which leads to the downstream suppression of protein synthesis and cell proliferation.
Caption: mTOR Signaling Pathway Inhibition by Rapamycin.
Experimental Workflow
The overall process for quantifying rapamycin in tissue samples involves tissue homogenization, protein precipitation with an internal standard, followed by LC-MS/MS analysis.
Caption: General workflow for rapamycin quantitation in tissues.
Principle of Internal Standard Quantitation
The use of a stable isotope-labeled internal standard, this compound, is fundamental for accurate quantitation. This compound is chemically identical to rapamycin but has a slightly higher mass due to the deuterium (B1214612) atoms.[1][5] It is added at a known concentration to both the calibration standards and the unknown tissue samples at the beginning of the sample preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte in the original sample, thereby correcting for experimental variability.
Caption: Principle of internal standard-based quantitation.
Experimental Protocols
Materials and Reagents
-
Rapamycin (Reference Standard)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.2[7]
-
Tissue Homogenizer (e.g., bead beater or glass homogenizer)
-
Microcentrifuge tubes
-
Refrigerated Centrifuge
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1][5]
-
Working Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol. The optimal concentration may need to be determined based on instrument sensitivity.
-
Calibration Standards: Prepare calibration standards by spiking blank tissue homogenate with the rapamycin working solutions to achieve a desired concentration range (e.g., 0.5 - 500 ng/mL).[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using separate stock dilutions.
Protocol 2: Tissue Sample Preparation and Homogenization
-
Rinse the collected tissue samples with ice-cold PBS to remove any excess blood.[7]
-
Blot the tissue dry and record its weight.
-
Mince the tissue into small pieces on ice.
-
Add a specific volume of ice-cold PBS to the tissue (e.g., 3 mL of PBS per gram of tissue).
-
Homogenize the tissue sample using a suitable homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process.
-
The resulting tissue homogenate can be used immediately for extraction or stored at -80°C.[9]
Protocol 3: Rapamycin Extraction from Tissue Homogenate
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.[8]
-
Add a precipitating solution containing the internal standard. For example, add 400 µL of cold methanol containing this compound at a specific concentration.[8]
-
Vortex the mixture vigorously for approximately 2 minutes to precipitate the proteins.[9]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-30 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[8]
Protocol 4: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.
| Parameter | Recommended Conditions |
| LC System | |
| Column | C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Gradient | A suitable gradient to separate rapamycin from matrix components (e.g., start with high aqueous phase and ramp up the organic phase).[10] |
| Flow Rate | 0.2 - 0.5 mL/min[10] |
| Column Temperature | 40 - 50°C[9] |
| Injection Volume | 5 - 20 µL[9][10] |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[9] |
| Monitored Transitions (MRM) | |
| Rapamycin | Precursor Ion (m/z): 931.5 or 936.6 ([M+Na]+); Product Ion (m/z): 864.4 or 409.3[9][10][11] |
| This compound | Precursor Ion (m/z): 934.5 or 939.6 ([M+Na]+); Product Ion (m/z): 867.4 or 409.3 |
| Source Temperature | 350 - 500°C[9] |
| IonSpray Voltage | 5500 V[9] |
Note: The exact m/z values for this compound may vary slightly based on the specific labeled positions.
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Rapamycin | 0.5 - 500 | y = 0.005x + 0.002 | > 0.998 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| Low | 1.5 | 1.45 ± 0.12 | 8.3 | 96.7 |
| Medium | 75 | 78.2 ± 5.5 | 7.0 | 104.3 |
| High | 400 | 390.1 ± 25.4 | 6.5 | 97.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.5 | 95.2 |
| High | 400 | 91.2 | 98.1 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitation of rapamycin in tissue samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided protocols for sample preparation, LC-MS/MS analysis, and data presentation offer a robust framework for researchers to implement this methodology in their laboratories.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 9. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes and Protocols for Rapamycin-d3 in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), is a macrolide compound with significant immunosuppressive and anti-proliferative properties.[1][2] Formulations containing rapamycin are utilized as immunosuppressive agents to prevent organ transplant rejection.[3] Rapamycin-d3, a deuterated analog of rapamycin, is intended for use as an internal standard for the quantification of rapamycin by gas chromatography- or liquid chromatography-mass spectrometry.[3] The substitution of hydrogen with deuterium (B1214612) atoms can alter the pharmacokinetic profile of a drug, potentially leading to a reduced rate of metabolism, decreased formation of toxic metabolites, and an improved safety profile.[4] This document provides detailed application notes and protocols for the preclinical toxicological evaluation of this compound, leveraging the extensive toxicological data available for the parent compound, rapamycin (also known as sirolimus).
The primary goals of a preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, assess the reversibility of any toxic effects, and establish safety parameters for clinical monitoring.[5]
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][6] Rapamycin first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[7] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[1][6][7][8] Inhibition of mTORC1 disrupts downstream signaling cascades, including the phosphorylation of S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and cell cycle arrest in the G1 phase.[2][9]
Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex.
Quantitative Toxicological Data Summary for Rapamycin
The following tables summarize key quantitative data from preclinical toxicology studies of rapamycin in various animal models. These data are essential for designing appropriate toxicology studies for this compound and for interpreting the resulting findings.
Table 1: Acute Toxicity of Rapamycin
| Species | Route of Administration | Vehicle | LD50 | Observed Effects | Reference |
| Rat | Oral | 20% DMA, 75% Centrophil W, 5% Polysorbate 80 | ~50 mg/kg | Lethargy, weight loss | [2] |
| Mouse | Oral | 20% DMA, 75% Centrophil W, 5% Polysorbate 80 | >800 mg/kg | Ptosis, rough coat, reduced motor activity | [1] |
| Mouse | Intravenous | 30% DMA, 60% PEG 400, 10% Polysorbate 80 | >40 mg/kg | No deaths at highest dose tested | [1] |
DMA: Dimethylacetamide; PEG 400: Polyethylene glycol 400; LD50: Lethal Dose, 50%
Table 2: Repeat-Dose Toxicity of Rapamycin
| Species | Duration | Route | Dose Levels | Key Findings | Reference |
| Rat | 90-day | Oral | ≥2 mg/kg/day | Reversible pulmonary lymphocytic infiltrates and fibrosis | [2] |
| Dog | 90-day | Oral | ≥0.2 mg/kg/day | Mild tubular lesions in the kidneys | [2] |
| Rat | 14-day | Intraperitoneal | 1.5 mg/kg/day | Reduced weight gain, focal myocardial necrosis | [10] |
| Rat & Monkey | Multiple | Intravenous | Not specified | Lymphoid atrophy, increased glucose, pancreatic islet cell vacuolation, increased cholesterol and fibrinogen, myocardial degeneration, GI toxicity, renal effects (increased BUN and creatinine), testicular atrophy | [6] |
Table 3: Reproductive and Developmental Toxicity of Rapamycin
| Species | Study Type | Route | NOAEL | Key Findings | Reference |
| Rat | Fertility & Early Embryonic Development | Oral | <0.5 mg/kg/day | Increased embryolethality and delayed ossification | [2] |
| Rabbit | Embryo-Fetal Development | Oral | <0.1 mg/kg/day | Embryotoxicity | [2] |
| Rat | Male Fertility | Oral | <3 mg/m²/day | Decreased sperm concentration and motility | [6] |
| Rat | Female Fertility | Oral | <4.2 mg/m²/day | Increased pre- and post-implantation losses | [6] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
The following are detailed protocols for key preclinical toxicology studies for this compound. These protocols are based on established guidelines and findings from studies on rapamycin.
Experimental Workflow for Preclinical Toxicology Assessment
Caption: General experimental workflow for the preclinical toxicological assessment of this compound.
Protocol 1: Acute Oral Toxicity Study (Rodent)
Objective: To determine the acute oral toxicity of this compound in rats and to identify the maximum tolerated dose (MTD).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and observation
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Formulation: Prepare a range of dose concentrations of this compound in the selected vehicle. The dose range should be selected based on available data for rapamycin, with the aim of identifying a dose that causes mild to moderate toxicity and a no-effect dose.
-
Dosing: Administer a single oral dose of this compound to groups of animals (typically 5 per sex per group) via gavage. Include a control group that receives the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then at regular intervals for 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
-
Data Analysis: Analyze the data to determine the LD50 (if applicable) and the MTD.
Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study (Rodent)
Objective: To evaluate the potential toxicity of this compound following repeated oral administration in rats over a 28-day period.
Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats (young adults, equal numbers of males and females)
-
Equipment for oral gavage, blood collection, and clinical pathology analysis
-
Histopathology equipment
Procedure:
-
Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a control group. The high dose should induce some toxicity but not mortality.
-
Dosing: Administer this compound or vehicle orally once daily for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight at least weekly and food consumption weekly.
-
Ophthalmology: Perform ophthalmological examinations prior to the start of the study and at termination.
-
Clinical Pathology: Collect blood and urine samples at termination (and potentially at an interim time point) for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Organ Weights: At the end of the study, perform a full necropsy on all animals. Weigh major organs (e.g., liver, kidneys, heart, spleen, brain, gonads).
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups for microscopic examination. Tissues from the low- and mid-dose groups may also be examined if treatment-related effects are seen at the high dose.
-
Recovery Group: Include a recovery group at the high dose and control level, which is observed for an additional period (e.g., 14 days) after the 28-day dosing period to assess the reversibility of any toxic effects.
Protocol 3: In Vitro Genetic Toxicology - Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA)
-
S9 fraction from the liver of induced rats for metabolic activation
-
Minimal glucose agar (B569324) plates
-
Positive and negative controls
Procedure:
-
Dose Range Finding: Determine a suitable concentration range of this compound that is not overly cytotoxic to the bacterial strains.
-
Main Assay:
-
Without Metabolic Activation: Mix the tester strain, this compound at various concentrations, and a top agar, and pour onto minimal glucose agar plates.
-
With Metabolic Activation: Mix the tester strain, this compound, S9 mix, and top agar, and pour onto plates.
-
-
Controls: Include a vehicle control and positive controls (known mutagens) for each strain, both with and without S9 activation.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic (PK/TK) analysis in preclinical studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Protocol 4: LC-MS/MS Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples from toxicology studies.
Materials:
-
Plasma samples
-
This compound analytical standard and a suitable internal standard (e.g., a different deuterated analog or a structurally similar compound like ascomycin)
-
Acetonitrile (B52724) or methanol (B129727) for protein precipitation
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile or methanol.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other plasma components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The preclinical toxicological evaluation of this compound is a critical step in its development. While specific toxicology data for the deuterated form is not widely available, a robust assessment can be designed based on the extensive knowledge of the parent compound, rapamycin. The provided protocols and data summaries offer a framework for conducting these essential safety studies. A thorough understanding of the potential toxicities of rapamycin, combined with a well-designed preclinical toxicology program, will be instrumental in determining the safety profile of this compound and its potential for clinical advancement.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tox-dossiers-umr.de [tox-dossiers-umr.de]
- 3. lovelacebiomedical.org [lovelacebiomedical.org]
- 4. Targeting mammalian target of rapamycin by rapamycin prevents tumor progression in an oral-specific chemical carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Rapamycin-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects when using Rapamycin-d3 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Rapamycin with a deuterated internal standard like this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[2] Even with a deuterated internal standard (D-IS) like this compound, which is designed to co-elute with and behave similarly to the analyte (Rapamycin), differential matrix effects can occur. This means the matrix might affect the ionization of the analyte and the D-IS to different extents, leading to inaccurate results.
Q2: I am observing poor precision and inaccurate quantification in my Rapamycin assay despite using this compound. What are the potential causes related to matrix effects?
A: Several factors could be contributing to this issue:
-
Differential Ion Suppression/Enhancement: Components in the sample matrix, such as phospholipids (B1166683) from whole blood, can suppress the ionization of both Rapamycin and this compound.[3] If the suppression is not identical for both, the analyte-to-internal standard ratio will be skewed.
-
Chromatographic Separation: A slight separation between Rapamycin and this compound on the analytical column can expose them to different matrix components as they elute, leading to variable ionization effects.
-
Sample Preparation Inconsistencies: Inefficient or inconsistent sample preparation can lead to varying levels of matrix components in different samples, causing unpredictable matrix effects.
Q3: How can I detect and assess the presence of matrix effects in my this compound assay?
A: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Rapamycin and this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix with the response of the analyte in a neat solution (e.g., mobile phase).[1] The ratio of these responses, known as the matrix factor, indicates the extent of the matrix effect.
Q4: What are the most effective strategies to minimize or eliminate matrix effects when analyzing Rapamycin with this compound?
A: A multi-pronged approach is often necessary:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Rapamycin and this compound. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be employed. For whole blood samples, specialized SPE cartridges like HybridSPE, which target phospholipid removal, can be particularly effective.[3]
-
Improve Chromatographic Separation: Modifying the LC method to better separate Rapamycin from co-eluting matrix components can significantly reduce ion suppression. This may involve adjusting the mobile phase composition, gradient profile, or using a different analytical column.
-
Use Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the samples helps to normalize the matrix effects between calibrators and unknown samples.
-
Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for Rapamycin and this compound are perfectly aligned to ensure they experience the same matrix environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area across samples | Inconsistent sample cleanup leading to variable matrix effects. | 1. Re-evaluate and optimize the sample preparation method. 2. Consider more rigorous cleanup techniques like SPE or LLE. 3. For blood samples, specifically target phospholipid removal.[3] |
| Poor accuracy and precision of quality control samples | Differential matrix effects on Rapamycin and this compound. | 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Adjust chromatography to move the analyte and IS away from these regions. 3. Ensure perfect co-elution of Rapamycin and this compound. |
| Signal intensity (ion suppression) is observed for both analyte and IS | High concentration of co-eluting matrix components. | 1. Dilute the sample extract if sensitivity allows. 2. Implement a more effective sample cleanup method to remove interferences.[3] |
| Inconsistent results between different lots of biological matrix | Lot-to-lot variability in matrix composition. | 1. Evaluate matrix effects using at least six different lots of the biological matrix during method validation. 2. If significant variability is observed, a more robust sample preparation method is required. |
Data Presentation
Table 1: Comparison of Assay Performance for Sirolimus (Rapamycin) using an Isotopically Labeled Internal Standard (ILIS) vs. an Analog Internal Standard (ANIS)
| Parameter | ILIS (Sirolimus-¹³C,d₃) | ANIS (Desmethoxy-rapamycin) |
| Within-day imprecision (%) | <10 | <10 |
| Between-day imprecision (%) | <8 | <8 |
| Trueness (%) | 91 - 110 | 91 - 110 |
| Median Accuracy (%) | 12.2 | 11.4 |
| Carryover | Not Observed | Not Observed |
| Matrix Effects | Not Observed | Not Observed |
This table summarizes findings from a study comparing the performance of an isotopically labeled versus an analog internal standard for sirolimus analysis in whole blood. While both internal standards performed well, the study noted that ILISs are generally considered superior. In this particular validated method, significant matrix effects were not observed for either internal standard.[4]
Table 2: Example Data from a Post-Extraction Spike Experiment to Quantify Matrix Effects
| Sample Type | Rapamycin Peak Area (counts) | This compound Peak Area (counts) | Matrix Factor (MF) for Rapamycin | Matrix Factor (MF) for this compound | IS-Normalized Matrix Factor |
| Neat Solution (A) | 550,000 | 620,000 | - | - | - |
| Post-Spiked Blank Matrix 1 (B) | 412,500 | 471,200 | 0.75 | 0.76 | 0.99 |
| Post-Spiked Blank Matrix 2 (B) | 385,000 | 440,200 | 0.70 | 0.71 | 0.99 |
-
Matrix Factor (MF) Calculation: (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
IS-Normalized Matrix Factor Calculation: (Matrix Factor of Rapamycin) / (Matrix Factor of this compound)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An IS-Normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.
Methodology:
-
Prepare Infusion Solution: Create a solution containing both Rapamycin and this compound at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL in mobile phase).
-
System Setup:
-
Use a T-connector to introduce the infusion solution into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Deliver the infusion solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Analysis:
-
Begin infusing the solution and allow the MS signal to stabilize, establishing a baseline.
-
Inject a blank, extracted sample matrix onto the LC-MS/MS system.
-
Monitor the signal for Rapamycin and this compound throughout the chromatographic run.
-
-
Interpretation:
-
A consistent, flat baseline indicates no significant matrix effects at any point in the chromatogram.
-
A drop in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement at that retention time.
-
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare standards of Rapamycin and this compound at low, medium, and high concentrations in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extracts with Rapamycin and this compound to the same final concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): For each concentration and each matrix lot, calculate the MF for both Rapamycin and this compound using the formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF to assess how well the internal standard compensates for the matrix effect: IS-Normalized MF = (MF of Rapamycin) / (MF of this compound)
-
-
Interpretation:
-
An MF significantly different from 1.0 indicates a matrix effect.
-
An IS-Normalized MF close to 1.0 (ideally between 0.85 and 1.15) indicates that the deuterated internal standard is effectively tracking the analyte and compensating for the matrix effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified mTOR signaling pathway showing the central role of mTORC1 and the inhibitory action of Rapamycin.
Experimental Workflow
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Rapamycin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapamycin-d3 in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
This compound (also known as Sirolimus-d3) is a deuterated form of Rapamycin (B549165). It is commonly used as an internal standard (IS) for the quantification of Rapamycin in biological samples by LC-MS/MS.[1] Using a stable isotope-labeled internal standard like this compound is best practice as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2]
Q2: What are the typical mass transitions (MRM) for Rapamycin and this compound?
The most commonly used adduct for Rapamycin and its deuterated internal standard in positive ion electrospray ionization (ESI) is the ammonium (B1175870) adduct ([M+NH₄]⁺) or the sodium adduct ([M+Na]⁺). The specific m/z values will depend on the adduct formed.
A reported multiple reaction monitoring (MRM) transition for Sirolimus (Rapamycin) is m/z 931.7 → 864.6. For the internal standard Sirolimus-d3, the transition is m/z 934.7 → 864.6.[3] Another study used the sodium adduct [M+Na]⁺ at m/z 936.6 as the parent ion for rapamycin.[4]
Q3: What type of HPLC column is recommended for this compound analysis?
Reversed-phase columns are typically used for the analysis of Rapamycin and its analogs. Both C8 and C18 columns have been successfully employed. The choice between them will depend on the specific method requirements for retention and separation from matrix components. For example, a reversed-phase C8 Xterra column (50 mm × 4.6 mm, 5 μm) has been used for chromatographic separation.[4]
Q4: What are the recommended mobile phase compositions?
A common mobile phase for Rapamycin analysis consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer containing a volatile salt (like ammonium acetate) and a small amount of acid (like formic acid) to improve peak shape and ionization efficiency. For instance, a mobile phase of 80% acetonitrile (B52724) in water containing 0.05% formic acid has been used.[4] Another example is a gradient mobile phase of 0.1 mM formic acid and 0.05 mM ammonium acetate (B1210297) in methanol/ultrapure water.[3]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Incompatible mobile phase pH, secondary interactions with the column, or column degradation.
-
Solution:
-
Ensure the mobile phase pH is appropriate for Rapamycin. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Consider using a different column chemistry (e.g., switching between C8 and C18) or a column with a different base deactivation.
-
Flush the column with a strong solvent to remove any potential contaminants. If the problem persists, the column may need to be replaced.
-
Problem 2: Low signal intensity or no signal for this compound.
-
Possible Cause: Incorrect mass spectrometer settings, poor ionization, or issues with sample preparation.
-
Solution:
-
Mass Spectrometer Settings: Verify the MRM transitions, collision energy, and other MS parameters are correctly set for this compound. Infuse a standard solution directly into the mass spectrometer to optimize these parameters.
-
Ionization: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. The use of mobile phase additives like ammonium acetate can enhance the formation of the desired adduct and improve signal intensity.[5]
-
Sample Preparation: Evaluate the efficiency of your extraction procedure. Inefficient protein precipitation can lead to a loss of the analyte. Ensure the final extract is completely dissolved in the reconstitution solvent.
-
Problem 3: High background noise or interfering peaks.
-
Possible Cause: Matrix effects from the biological sample, contaminated solvents or reagents, or carryover from previous injections.
-
Solution:
-
Matrix Effects: Optimize the sample preparation method to remove more interfering components from the matrix. Techniques like solid-phase extraction (SPE) can provide a cleaner extract than simple protein precipitation.
-
Contamination: Use high-purity, LC-MS grade solvents and reagents.[6] Prepare fresh mobile phases daily.
-
Carryover: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between samples.
-
Problem 4: Inconsistent retention times.
-
Possible Cause: Issues with the HPLC pump, column temperature fluctuations, or changes in mobile phase composition.
-
Solution:
-
HPLC Pump: Check for leaks and ensure the pump is delivering a consistent flow rate. Degas the mobile phases to prevent bubble formation.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.
-
Mobile Phase: Ensure the mobile phase composition is accurate and consistent. If preparing mobile phases manually, use precise measurements.
-
Quantitative Data Summary
| Parameter | Rapamycin | This compound | Reference |
| Precursor Ion (m/z) | 931.7 ([M+NH₄]⁺) or 936.6 ([M+Na]⁺) | 934.7 ([M+NH₄]⁺) | [3][4] |
| Product Ion (m/z) | 864.6 | 864.6 | [3] |
| Collision Energy (V) | 20 | Not specified, but typically similar to the analyte. | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | [4] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting Rapamycin and this compound from whole blood.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Protein Precipitation: Add 300 µL of a precipitating agent (e.g., methanol containing zinc sulfate) to the sample.[8][9]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are example starting parameters that should be optimized for your specific instrument and application.
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM Ammonium Acetate.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate Rapamycin from matrix components (e.g., starting with 50% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize nebulizer and drying gas flows for your instrument.
Visualizations
Caption: LC-MS/MS experimental workflow for this compound analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. labmed.org.uk [labmed.org.uk]
- 3. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. zefsci.com [zefsci.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. zivak.com [zivak.com]
- 9. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ion Suppression with Rapamycin-d3
Welcome to the Technical Support Center for the analysis of Rapamycin using its deuterated internal standard, Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate ion suppression and ensure accurate and reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Rapamycin?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest, in this case, Rapamycin. It is caused by co-eluting endogenous components from complex matrices such as plasma, whole blood, or tissue extracts, which compete with the analyte for ionization in the mass spectrometer's ion source. This can result in inaccurate and imprecise quantification, undermining the reliability of experimental results.
Q2: How does using this compound as an internal standard help to minimize ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Rapamycin. SIL internal standards are the preferred choice for mitigating matrix effects. Because this compound is chemically and physically almost identical to Rapamycin, it co-elutes and experiences the same degree of ion suppression.[1][2] By measuring the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the common causes of ion suppression in the bioanalysis of Rapamycin?
A3: Common causes of ion suppression in Rapamycin analysis include:
-
Phospholipids: These are endogenous components of cell membranes and are abundant in biological matrices like plasma and whole blood. They are known to cause significant ion suppression.[3][4]
-
Salts and Buffers: High concentrations of salts, often introduced during sample preparation, can interfere with the electrospray ionization process.
-
Poorly Optimized Chromatography: Inadequate separation of Rapamycin from matrix components can lead to co-elution and subsequent ion suppression.
-
Choice of Sample Preparation: The method used to extract Rapamycin from the matrix can significantly impact the level of co-eluting interferences. For instance, simple protein precipitation is often associated with higher matrix effects compared to more rigorous techniques like solid-phase extraction (SPE).[5][6]
Q4: When should I suspect that ion suppression is affecting my Rapamycin analysis?
A4: You should suspect ion suppression if you observe:
-
Poor reproducibility of results between samples.
-
A significant decrease in Rapamycin signal when analyzing samples compared to a pure standard solution.
-
Inconsistent results for quality control (QC) samples.
-
A drop in the constant baseline signal during a post-column infusion experiment when a blank matrix extract is injected.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Rapamycin that may be related to ion suppression.
Problem 1: Low and Inconsistent Signal for Rapamycin in Biological Samples
-
Possible Cause: Significant ion suppression from matrix components.
-
Solutions:
-
Optimize Sample Preparation:
-
Switch to a more effective extraction method: If you are using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[6][7] SPE, in particular, can be very effective at removing phospholipids.[3]
-
Optimize the existing method: If switching methods is not feasible, optimize your current protocol. For protein precipitation, experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) and solvent-to-sample ratios.
-
-
Improve Chromatographic Separation:
-
Increase chromatographic resolution: A longer column, a smaller particle size, or a slower gradient can improve the separation of Rapamycin from interfering matrix components.
-
Adjust mobile phase composition: Modifying the organic solvent or additives in the mobile phase can alter the elution profile of interferences.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure that the Rapamycin concentration remains above the lower limit of quantitation (LLOQ).
-
Problem 2: Poor Reproducibility of Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects between different lots of biological matrix or inconsistent sample preparation.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is crucial for correcting variability in ion suppression between different samples. Ensure it is added early in the sample preparation process.[1]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to ensure that they are affected by the matrix in a similar way.
-
Homogenize Samples: Ensure that all samples, including calibrators and QCs, are thoroughly mixed and homogenous before extraction.
-
Problem 3: this compound Signal is Also Suppressed or Unstable
-
Possible Cause: Severe matrix effects are impacting both the analyte and the internal standard, or the concentration of the internal standard is too high.
-
Solutions:
-
Evaluate the Internal Standard Concentration: An excessively high concentration of this compound can lead to detector saturation or self-suppression. Optimize the concentration to be within the linear range of the detector and at a similar response level to the analyte.
-
Perform a Post-Column Infusion Experiment: This experiment can help identify the regions of the chromatogram with the most severe ion suppression. You can then adjust your chromatography to move the elution of Rapamycin and this compound away from these regions.
-
Data Presentation
The choice of sample preparation method significantly impacts the extent of ion suppression. The following table summarizes typical recovery and matrix effect data for different extraction techniques. A matrix effect value of 1 indicates no ion suppression or enhancement, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect | Reference |
| Protein Precipitation (PPT) | 85 - 105 | 0.6 - 0.8 (Significant Suppression) | [5][6] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 0.8 - 0.95 (Mild to Moderate Suppression) | [7][8] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 0.9 - 1.1 (Minimal Suppression/Enhancement) | [5][6] |
| HybridSPE | > 95 | > 0.95 (Very Minimal Suppression) | [3][4] |
Note: The values presented are representative and can vary depending on the specific matrix, analyte, and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Rapamycin in Whole Blood by LC-MS/MS using Protein Precipitation
This protocol is a common starting point for Rapamycin analysis.
-
Sample Preparation:
-
To 100 µL of whole blood calibrator, QC, or unknown sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rapamycin: Q1 936.6 -> Q3 864.5 (Ammonium adduct [M+NH4]+)
-
This compound: Q1 939.6 -> Q3 867.5 (Ammonium adduct [M+NH4]+)
-
-
Mandatory Visualization
Caption: Experimental workflow for Rapamycin quantification.
Caption: Mechanism of ion suppression in ESI-MS.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and elimination of ion suppression in the quantitative analysis of sirolimus in human blood by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of Rapamycin-d3
Welcome to the technical support center for the chromatographic analysis of Rapamycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on improving peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase chromatography?
Poor peak shape for this compound can be attributed to several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]
-
Metal Interactions: this compound can interact with metallic surfaces within the HPLC system, such as the column hardware, tubing, and injector components. This can cause significant peak tailing and even loss of analyte.[3][4][5]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[6][7][8]
-
Inappropriate Mobile Phase pH: Although Rapamycin has no ionizable functional groups over a wide pH range (1-10), the mobile phase pH can influence the ionization of residual silanols on the column, affecting peak shape.[9][10][11]
-
Sample Solvent Mismatch: If the elution strength of the sample solvent is significantly higher than the initial mobile phase conditions, it can cause peak distortion, particularly in UHPLC systems.[12][13]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a general deterioration of peak shape for all analytes.[8]
Q2: My this compound peak is showing significant tailing. How can I troubleshoot this issue?
Here is a step-by-step guide to address peak tailing for this compound:
Q3: Which type of column is recommended for the analysis of this compound?
Both C18 and C8 columns can be used for the analysis of this compound. However, some studies have shown that a C8 column can be advantageous.[9][10] A C8 column, being less hydrophobic than a C18, can lead to shorter analysis times and reduced consumption of the organic modifier.[9][10] For complex samples, a high-purity, end-capped silica (B1680970) column is recommended to minimize interactions with residual silanols. Waters XSelect HSS C18 SB columns are a good choice for the analysis of sirolimus (rapamycin).[14]
Q4: What are the recommended mobile phase compositions for good peak shape?
A mobile phase consisting of methanol and water is often preferred over acetonitrile and water for achieving better peak shapes and shorter retention times for Rapamycin.[9][10] The addition of a small amount of an acidic modifier is also common practice.
| Mobile Phase Component | Recommended Composition | Reference |
| Organic Solvent | Methanol or Acetonitrile | [9][10] |
| Aqueous Phase | Water | [9][10] |
| Additive | 0.1% Formic Acid or 0.05% Difluoroacetic Acid (DFA) | [11][15] |
Q5: How does column temperature affect the peak shape of this compound?
Increasing the column temperature, for example to 50°C or 60°C, can improve peak shape by:
-
Reducing mobile phase viscosity: This leads to more efficient mass transfer and sharper peaks.
-
Increasing analyte solubility: This can help prevent on-column precipitation.
-
Altering selectivity: Temperature can influence the interactions between the analyte, stationary phase, and mobile phase.
One study successfully used a column temperature of 57°C for the analysis of Rapamycin.[9][10]
Q6: Can interactions with the LC system hardware affect my results?
Yes, interactions between this compound and the metallic components of an LC system can lead to poor peak shape and reduced sensitivity.[3] This is a known issue for compounds with functional groups that can chelate metals.[3]
Troubleshooting Metal Interactions:
-
System Passivation: Passivating the LC system with an acidic solution (e.g., nitric acid) can help to remove metallic contaminants and create a more inert surface.[5]
-
Use of Chelating Agents: Adding a chelating agent, such as Medronic Acid or EDTA, to the mobile phase can help to sequester metal ions and prevent them from interacting with the analyte.[5][16][17]
-
Bio-inert or PEEK-lined Hardware: Using an LC system with bio-inert components or PEEK (polyether ether ketone) tubing and column hardware can significantly reduce metal-analyte interactions.[5]
Experimental Protocols
Protocol 1: Sample Preparation of this compound
This protocol is a general guideline and may need to be adapted based on the specific matrix.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Store at -20°C.[9]
-
Working Solutions: Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.
-
Sample Extraction (from biological matrix):
-
To 100 µL of the sample (e.g., whole blood, plasma), add an internal standard.
-
Perform protein precipitation by adding 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Protocol 2: Recommended LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Column | C8, 2.1 x 50 mm, 1.8 µm or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: Q1/Q3 (To be determined based on instrument) |
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. youtube.com [youtube.com]
- 14. support.waters.com [support.waters.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Rapamycin Extraction Recovery with Rapamycin-d3
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of rapamycin (B549165) using Rapamycin-d3 as an internal standard. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my rapamycin recovery consistently low?
A: Low recovery of rapamycin can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal Solvent Choice: The choice of extraction solvent is critical for achieving high recovery. Rapamycin is a macrolide and exhibits good solubility in hydrophobic organic solvents.
-
Recommendation: Toluene (B28343) and ethyl acetate (B1210297) are effective extraction solvents for rapamycin from fermentation broths.[1] For whole blood, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is common.[2][3] Experiment with different solvent systems to find the optimal one for your specific matrix.
-
-
Incomplete Cell Lysis: Rapamycin is primarily an intracellular product. If the cells are not adequately lysed, the rapamycin will not be accessible to the extraction solvent.
-
Recommendation: Employ mechanical lysis methods such as ultrasonication or ensure sufficient incubation time with appropriate lysing agents.[4]
-
-
Incorrect pH: The pH of the sample can influence the solubility and stability of rapamycin.
-
Recommendation: Adjusting the pH of the fermentation broth to approximately 4.0 before extraction can help remove soluble contaminants and improve recovery.[1]
-
-
Inadequate Mixing/Incubation: Insufficient contact time or agitation between the sample and the extraction solvent will lead to incomplete extraction.
-
Recommendation: Ensure vigorous vortexing or stirring for an adequate period. For instance, stirring for 4 hours at 50°C has been reported for toluene extraction from biomass.[1]
-
-
Degradation of Rapamycin: Rapamycin can be unstable under certain conditions.
Q2: I am observing high variability in my results. How can this compound help?
A: High variability in quantification is a common challenge, often due to analyte loss during sample preparation and fluctuations in instrument response. This compound, a stable isotope-labeled internal standard, is crucial for addressing this issue.
-
Principle of Isotope Dilution Mass Spectrometry: this compound is chemically identical to rapamycin but has a slightly higher molecular weight due to the deuterium (B1214612) atoms.[5] It is added to the sample at a known concentration at the beginning of the extraction process.
-
Correction for Analyte Loss: Any loss of rapamycin during the multi-step extraction and cleanup process will be mirrored by a proportional loss of this compound. By measuring the ratio of the analyte (rapamycin) to the internal standard (this compound) using LC-MS/MS, you can accurately quantify the amount of rapamycin in the original sample, as the ratio remains constant regardless of extraction efficiency.
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with rapamycin and has the same ionization properties, it experiences the same matrix effects. The use of the analyte-to-internal standard ratio effectively cancels out these effects. A study comparing isotopically labeled internal standards (ILISs) like this compound with analog internal standards (ANISs) demonstrated that ILISs can improve the accuracy and precision of quantification.[7]
Q3: I see a precipitate forming when I add my rapamycin stock solution to my aqueous buffer. What is happening?
A: Rapamycin is highly lipophilic and has very low solubility in water (approximately 2.6 µg/mL).[8] When a concentrated stock of rapamycin in a solvent like DMSO is added to an aqueous solution, it can cause the rapamycin to precipitate out.
-
Troubleshooting Steps:
-
Pre-warm the aqueous solution: Warming your buffer or media to 37°C can increase the solubility of rapamycin.[8][9]
-
Reverse the addition: Instead of adding the rapamycin stock to the buffer, try adding the buffer to the tube containing the rapamycin stock while vortexing. This can aid in more effective mixing.[8]
-
Serial Dilution: For high dilutions, performing a serial dilution in the aqueous medium can prevent a sudden, drastic change in solvent polarity.[8]
-
Sonication: Brief sonication can help to redissolve minor precipitates. Be cautious of overheating, which could degrade the rapamycin.[8]
-
Experimental Protocols
Protocol 1: Extraction of Rapamycin from Whole Blood using Protein Precipitation and LC-MS/MS Analysis
This protocol is a general guideline. Optimization may be required for your specific application.
-
Sample Preparation:
-
Thaw frozen whole blood samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood.
-
Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
-
Protein Precipitation:
-
Add 400 µL of a precipitating solution (e.g., 80:20 methanol:2% zinc sulfate (B86663) in water or acetonitrile) to the whole blood sample.[3]
-
Vortex vigorously for 20-30 seconds to ensure complete mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at room temperature to pellet the precipitated proteins.[3]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. A 20 µL injection volume is a common starting point.[3]
-
Protocol 2: LC-MS/MS Parameters for Rapamycin Quantification
The following are example parameters and may need to be adjusted for your specific instrument.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., Zorbax SB-C18, YMC ODS-AQ)[10] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of rapamycin and internal standard |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| MS/MS Transitions | Rapamycin: m/z 936.6 -> 409.3 (example)[11] |
| This compound: m/z 939.6 -> 409.3 (example) |
Data Presentation
Table 1: Comparison of Rapamycin Extraction Methods
| Method | Matrix | Key Steps | Reported Recovery | Reference |
| Solvent Extraction | Fermentation Broth | pH adjustment, extraction with toluene at 50°C, concentration | Near quantitative | [1] |
| Liquid-Liquid & Solid-Phase Extraction | Whole Blood | Extraction with butyl chloride/diethyl ether, reversed-phase solid-phase extraction | ~45% | [2] |
| Protein Precipitation | Whole Blood | Precipitation with methanol/zinc sulfate, centrifugation | Not explicitly stated, but method validated for accuracy and precision | [3] |
Visualizations
Experimental Workflow for Rapamycin Extraction from Whole Blood
Caption: Workflow for rapamycin extraction from whole blood.
Troubleshooting Logic for Low Rapamycin Recovery
Caption: Troubleshooting guide for low rapamycin recovery.
Simplified mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing rapamycin inhibition.
References
- 1. scialert.net [scialert.net]
- 2. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Formulation of cost-effective medium and optimization studies for enhanced production of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
- 6. Measurement of rapamycin in whole blood using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Rapamycin-d3 Carryover in Autosamplers
Welcome to the technical support center for minimizing carryover of Rapamycin-d3 in your LC-MS/MS workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to analyte carryover, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is carryover and why is it a concern for this compound analysis?
A: Carryover is the appearance of a small peak of an analyte in a blank injection that is run after a sample with a high concentration of that analyte.[1] This phenomenon is caused by residual analyte from a previous injection that remains in the autosampler, injection valve, or column. For a potent compound like this compound, which is often used as an internal standard, even minute carryover can significantly impact the accuracy of quantification, leading to erroneously high results for subsequent samples.
Q2: What are the common sources of carryover in an LC-MS/MS system?
A: Carryover can originate from several components of your LC-MS/MS system. The most common sources include:
-
Autosampler Needle and Syringe: Adsorption of this compound onto the interior and exterior surfaces of the needle and syringe.
-
Injection Valve: Residue trapped in the valve rotor seal and stator.[2]
-
Sample Loop: Incomplete flushing of the sample loop after injection.
-
Transfer Tubing: Adsorption of the analyte to the inner walls of the tubing connecting the autosampler to the column.
-
LC Column: Strong retention of this compound on the column, leading to gradual bleeding in subsequent runs.
Q3: How can I identify the source of this compound carryover in my system?
A: A systematic approach is crucial to pinpoint the source of carryover. Here is a recommended workflow:
-
Confirm True Carryover: Inject a high concentration of this compound standard, followed by a series of blank injections. True carryover will show a decreasing peak area with each subsequent blank. If the peak area remains constant across multiple blanks, you may have contamination in your solvent or glassware.
-
Isolate the Autosampler: To determine if the autosampler is the primary source, replace the analytical column with a union and inject a high concentration standard followed by blanks. If carryover is still observed, the issue lies within the autosampler and its components.
-
Evaluate the Column: If no significant carryover is observed with the union, the column is likely the main contributor.
This logical progression allows you to systematically identify and address the problematic component.
Experimental Protocols
Protocol 1: Evaluating Autosampler Wash Solvents for this compound Carryover
This protocol provides a detailed methodology to assess the effectiveness of different wash solvents in minimizing this compound carryover from the autosampler.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Working high-concentration standard (e.g., 1000 ng/mL in 50:50 acetonitrile:water)
-
Blank solution (e.g., 50:50 acetonitrile:water)
-
A selection of wash solvents to test (see Table 1 for suggestions)
-
LC-MS/MS system with the analytical column replaced by a zero-dead-volume union
2. Procedure:
-
System Equilibration: Equilibrate the LC-MS/MS system with your typical mobile phase.
-
Set Autosampler Wash Method: Program the autosampler to use the first wash solvent to be tested. Use a sufficient wash volume (e.g., 500 µL) and ensure both pre- and post-injection washes are enabled.
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Immediately inject the blank solution three to five times.
-
-
Data Analysis:
-
Integrate the peak area of this compound in all injections.
-
Calculate the percent carryover for the first blank injection after the high-concentration standard using the following formula:
-
% Carryover = (Peak Area in first Blank / Peak Area in High Standard) x 100
-
-
-
Repeat for Each Wash Solvent: Repeat steps 2-4 for each wash solvent you wish to evaluate.
3. Data Interpretation:
Compare the % carryover values for each wash solvent to determine the most effective one for your application. A lower percentage indicates a more efficient cleaning of the autosampler.
Data Presentation
Table 1: Effect of Wash Solvent Composition on Analyte Carryover (Illustrative Data)
The following table summarizes illustrative quantitative data on the effectiveness of different wash solvents in reducing analyte carryover. While this data is not specific to this compound, it provides a strong indication of the performance of various solvent compositions for hydrophobic molecules.
| Wash Solvent Composition | Analyte | % Carryover | Reference |
| 100% Acetonitrile | Granisetron | ~0.015% | [3] |
| 50:50 Acetonitrile:Water | Granisetron | ~0.005% | [3] |
| 100% Methanol | Granisetron | ~0.025% | [3] |
| 50:50 Methanol:Water | Granisetron | ~0.010% | [3] |
| Isopropanol followed by Mobile Phase | Chlorhexidine | 0.0003% | [1] |
Note: The optimal wash solvent is analyte-dependent. Based on the lipophilic nature of Rapamycin, a wash solution with a high organic content, such as 90:10 acetonitrile:water or isopropanol, is a good starting point for optimization. The use of a multi-solvent wash, where a strong organic solvent is followed by a weaker solvent like the initial mobile phase, is often highly effective.[1]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Carryover
Caption: A logical workflow to diagnose the source of this compound carryover.
Diagram 2: mTOR Signaling Pathway Inhibition by Rapamycin
Caption: Rapamycin forms a complex with FKBP12 to inhibit mTORC1 signaling.
References
Technical Support Center: Optimizing Rapamycin-d3 Signal-to-Noise Ratio
Welcome to the Technical Support Center for troubleshooting poor signal-to-noise ratio (S/N) for Rapamycin-d3. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the LC-MS/MS analysis of Rapamycin (B549165) and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor signal-to-noise ratio for this compound?
A1: A poor S/N for this compound can stem from several factors, including:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or non-optimized source parameters can lead to a weak signal.
-
Inefficient Sample Preparation: Incomplete extraction, protein precipitation, or the presence of interfering substances from the sample matrix can suppress the signal.[1]
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or inadequate separation from the analyte (Rapamycin) can increase noise and reduce signal intensity.
-
Matrix Effects: Endogenous components in the biological matrix can suppress or enhance the ionization of this compound, leading to a poor S/N.[2][3]
-
In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source, which can reduce the intensity of the desired precursor ion.[4]
-
Suboptimal Mobile Phase Composition: The pH and organic modifiers of the mobile phase can significantly impact the ionization efficiency of this compound.[5][6]
Q2: Why is my this compound signal weaker than my Rapamycin signal?
A2: While a deuterated internal standard is expected to behave similarly to the analyte, several factors can lead to a weaker signal:
-
Isotope Effects: The presence of deuterium (B1214612) can sometimes slightly alter the chromatographic retention time and fragmentation pattern compared to the non-deuterated analyte.[7]
-
Purity of the Standard: The chemical and isotopic purity of the this compound standard can affect its signal intensity.
-
Differential Ionization Efficiency: Although chemically similar, minor differences in ionization efficiency can exist between Rapamycin and this compound under certain source conditions.
Q3: Can the choice of mobile phase additives affect the S/N of this compound?
A3: Absolutely. The choice and concentration of mobile phase additives are critical for optimizing the ionization of Rapamycin. Rapamycin tends to form sodium and ammonium (B1175870) adducts.[1] The presence of additives like ammonium formate (B1220265) or sodium acetate (B1210297) can enhance the formation of a specific adduct, leading to a more consistent and intense signal.[5][6] Conversely, additives like trifluoroacetic acid (TFA) can suppress ionization in ESI-MS and should generally be avoided for this analysis.[8]
Q4: How do I know if matrix effects are causing my poor S/N?
A4: Matrix effects can be identified by performing a post-extraction spike experiment. This involves comparing the S/N of this compound in a clean solution (e.g., methanol) to the S/N of this compound spiked into the extracted blank matrix. A significant decrease in the S/N in the matrix sample indicates ion suppression.[2][9]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor S/N for this compound
This guide provides a step-by-step approach to diagnosing and resolving poor S/N for this compound.
dot
Caption: Troubleshooting workflow for poor this compound S/N.
Guide 2: Optimizing Mass Spectrometry Parameters
A weak signal from this compound can often be traced back to suboptimal mass spectrometer settings.
-
Precursor and Product Ion Selection:
-
Rapamycin readily forms adducts. The most commonly used precursor ions are the sodium adduct [M+Na]+ or the ammonium adduct [M+NH4]+.[1]
-
Ensure you are monitoring the correct precursor ion for this compound. For example, if using this compound, the m/z will be shifted accordingly.
-
Select a specific and intense product ion for fragmentation.
-
-
Collision Energy (CE) and Source Parameters:
-
Systematically optimize the collision energy to maximize the intensity of the chosen product ion.
-
Tune ion source parameters such as capillary voltage, gas flows (nebulizer, auxiliary), and temperature to enhance the signal.[10][11] Be aware that high source temperatures can sometimes lead to in-source fragmentation.[4]
-
Guide 3: Improving Chromatographic Conditions
Your chromatography plays a crucial role in achieving a good S/N.
-
Mobile Phase Composition:
-
The use of an appropriate mobile phase additive is critical. For positive ionization mode, ammonium formate is often used to promote the formation of the [M+NH4]+ adduct.[5]
-
Ensure the pH of the mobile phase is suitable for good peak shape.
-
-
Column and Gradient:
-
Use a high-efficiency column (e.g., C18) to obtain sharp peaks.
-
Optimize the gradient to ensure adequate separation from matrix components and to ensure that Rapamycin and this compound co-elute as closely as possible.
-
Data Presentation
Table 1: Comparison of LC-MS/MS Method Parameters for Rapamycin Analysis
| Parameter | Method 1[12] | Method 2[13] | Method 3[14] |
| Column | C18 | Not Specified | Zorbax SB-C18 & YMC ODS-AQ |
| Mobile Phase A | 0.1 mM Formic Acid + 0.05 mM Ammonium Acetate in Water | Not Specified | Methanol (B129727)/Formic Acid/NaI |
| Mobile Phase B | 0.1 mM Formic Acid + 0.05 mM Ammonium Acetate in Methanol | Not Specified | Acetonitrile/Formic Acid/NaI |
| Internal Standard | Sirolimus-d3 | Sirolimus-d3 | Ascomycin |
| Precursor Ion (m/z) | 934.7 | Not Specified | Not Specified |
| Product Ion (m/z) | 864.6 | Not Specified | Not Specified |
| Linear Range | 0.5 - 50.0 ng/mL | 0.5 - 16 ng/mL | 0.1 - 100 ng/mL (blood) |
| LLOQ | 0.5 ng/mL | 0.2 ng/mL | 0.1 ng/mL (blood) |
Table 2: Impact of Internal Standard Choice on Assay Precision for Sirolimus (Rapamycin)[16]
| Internal Standard | Inter-Patient Imprecision (CV%) |
| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |
| Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation[13]
This protocol is a common and straightforward method for extracting Rapamycin from whole blood.
-
Aliquot 100 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standard (this compound) at the desired concentration (e.g., 15 ng/mL).
-
Add an additional 300 µL of neat methanol.
-
Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike)[10]
This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., methanol) at a known concentration.
-
Set B (Blank Matrix Extract): Extract a blank whole blood sample using the protein precipitation protocol described above.
-
Set C (Post-Spiked Matrix): Spike the blank matrix extract (from Set B) with this compound to the same final concentration as in Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)
-
An MF value significantly less than 1 indicates ion suppression, while a value significantly greater than 1 indicates ion enhancement.
-
Mandatory Visualization
Rapamycin Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling.[15]
dot
Caption: Inhibition of the mTORC1 signaling pathway by Rapamycin.
References
- 1. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 12. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 15. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Rapamycin Analysis
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a cornerstone of a robust assay, particularly for challenging analyses like the quantification of the immunosuppressant drug Rapamycin (B549165) (also known as Sirolimus).
This guide provides a comprehensive comparison of bioanalytical method performance for Rapamycin using a stable isotope-labeled (deuterated) internal standard, Rapamycin-d3, versus commonly used structural analog internal standards such as Ascomycin and Erythromycin. This comparison is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of the experimental workflow and the relevant biological pathway.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variability in the analytical process, leading to higher precision and accuracy. However, in some cases, structural analogs are employed as alternatives. This guide will provide a data-driven comparison to inform the selection of the most suitable internal standard for Rapamycin bioanalysis.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize key validation parameters for the quantification of Rapamycin using either a deuterated internal standard (this compound) or structural analog internal standards (Ascomycin or Erythromycin). The data has been compiled from multiple LC-MS/MS studies to provide a comparative overview of expected performance.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Rapamycin using Different Internal Standards
| Validation Parameter | Method with this compound (Isotopically Labeled IS) | Method with Ascomycin (Analog IS) | Method with Erythromycin (Analog IS) |
| Linearity (Correlation Coefficient, r²) | >0.997[1] | >0.99[2] | >0.9998[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 0.6 ng/mL[1] | 0.1 - 2.5 µg/L[2] | 2.3 ng/mL[3] |
| Intra-Assay Precision (%CV) | 0.9 - 14.7%[1] | <10% | <15%[3] |
| Inter-Assay Precision (%CV) | 2.5 - 12.5%[1] | <8% | <15%[3] |
| Accuracy (% Bias or % Recovery) | 89 - 138%[1] | 91 - 110% | 85 - 115%[3] |
| Recovery | 76.6 - 84%[1] | Not explicitly stated | Not explicitly stated |
Table 2: Detailed Precision and Accuracy Data from a Direct Comparative Study
A study directly comparing an isotopically labeled internal standard (ILIS; Sirolimus-¹³C,d₃) with an analog internal standard (ANIS; Ascomycin) for Sirolimus (Rapamycin) analysis in whole blood reported the following.[4][5]
| Parameter | With Isotopically Labeled IS (Sirolimus-¹³C,d₃) | With Analog IS (Ascomycin) |
| Within-day Imprecision (%CV) | <10% | <10% |
| Between-day Imprecision (%CV) | <8% | <8% |
| Trueness | 91% - 110% | 91% - 110% |
| Median Accuracy | 12.2% | 11.4% |
While both types of internal standards can yield acceptable results within regulatory limits, the use of a deuterated internal standard like this compound is generally preferred to minimize analytical variability and provide the highest level of confidence in the data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of Rapamycin in a biological matrix using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
This protocol describes a common and straightforward method for extracting Rapamycin from biological samples.
-
To a 100 µL aliquot of the biological sample (e.g., whole blood, plasma, or tissue homogenate) in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Analysis
The following are typical instrument conditions for the analysis of Rapamycin.
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A suitable gradient elution to separate Rapamycin and the internal standard from endogenous matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 40 - 60°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rapamycin: The sodium adduct [M+Na]⁺ at m/z 936.6 is often selected as the parent ion, with a common fragment ion being m/z 409.3.[3] Alternatively, the ammonium adduct [M+NH4]⁺ at m/z 931.8 can be used, with a fragment at m/z 864.6.
-
This compound: The MRM transition will be shifted by the mass of the deuterium (B1214612) atoms. For example, for Sirolimus-¹³C,d₃, a transition of m/z 935.6 → 868.5 has been reported.
-
Ascomycin (IS): A common transition is m/z 809.5 → 756.5.
-
Erythromycin (IS): A typical transition is m/z 734.4 → 576.5.[3]
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalytical method validation of Rapamycin.
Rapamycin Signaling Pathway (mTOR)
Rapamycin functions by inhibiting the mechanistic Target of Rapamycin (mTOR), a key protein kinase that regulates cell growth, proliferation, and survival.[6] The following diagram illustrates the core components of the mTOR signaling pathway.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Rapamycin-d3 vs. C13-Labeled Rapamycin for Quantitative Analysis
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of the immunosuppressant drug rapamycin (B549165) (sirolimus), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used isotopically labeled internal standards: Rapamycin-d3 and C13-labeled rapamycin. This analysis is supported by a review of their performance characteristics in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and established principles of stable isotope dilution analysis.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process. Both this compound and C13-labeled rapamycin serve this purpose, but subtle differences in their isotopic labeling can influence analytical performance.
Executive Summary
| Feature | This compound | C13-labeled Rapamycin | Recommendation |
| Principle | Deuterium (²H) substitution | Carbon-13 (¹³C) substitution | C13-labeling is generally preferred for its closer chemical and physical similarity to the unlabeled analyte. |
| Co-elution | Potential for slight chromatographic shift | Co-elutes perfectly with the analyte | C13-labeled rapamycin offers superior co-elution, minimizing the risk of differential matrix effects. |
| Accuracy & Precision | High, but can be affected by chromatographic shifts | Generally higher due to identical chromatographic behavior | For the highest level of accuracy, C13-labeled rapamycin is the superior choice. |
| Isotopic Stability | Generally stable, but D-H exchange is a theoretical possibility | Highly stable with no risk of isotope exchange | Both are highly stable for this application, but C13 offers a theoretical advantage. |
| Commercial Availability | Widely available | Becoming more common | Both are commercially available from various suppliers. |
| Cost | Generally more affordable | Can be more expensive due to more complex synthesis | Cost may be a factor, but the potential for improved data quality with C13-labeling can justify the investment. |
Physicochemical Properties
| Property | Rapamycin (Unlabeled) | This compound | C13-labeled Rapamycin (Illustrative) |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃[1] | ⁵⁰C¹³CH₇₉NO₁₃ (example for one ¹³C) |
| Molecular Weight | ~914.2 g/mol [2] | ~917.2 g/mol [1][3] | Varies based on the number of ¹³C labels |
| Isotopic Purity | Not Applicable | Typically >98%[1] | Typically >99% |
Performance in Quantitative Analysis: A Data-Driven Comparison
While a direct, head-to-head study comparing only this compound and a purely C13-labeled rapamycin was not identified in the public literature, performance data from studies using these types of internal standards provide valuable insights.
Key Performance Metrics from Validation Studies:
| Parameter | This compound as Internal Standard | Sirolimus-13C,d3 as Internal Standard |
| Linearity (r²) | >0.99[4] | >0.997[5] |
| Intra-day Precision (CV%) | 2.7% - 5.7%[6] | <10%[7] |
| Inter-day Precision (CV%) | Not explicitly stated, but overall imprecision lower than analog IS[6] | <8%[7] |
| Accuracy (% Recovery or % Bias) | Results were noted to be different from an analog IS, suggesting better compensation for matrix effects.[6] | Median accuracy of 12.2% for Sirolimus[7] |
Analysis of Performance Data:
The available data demonstrates that both deuterated and mixed-label (C13, d3) internal standards can be used to develop robust and reliable LC-MS/MS methods for rapamycin quantification. A study directly comparing a deuterated internal standard (SIR-d3) with an analog internal standard found that the deuterated standard yielded consistently lower interpatient assay imprecision (CV values of 2.7%-5.7% for SIR-d3 vs. 7.6%-9.7% for the analog).[6] This highlights the superiority of isotopically labeled standards in compensating for matrix effects.
Another study utilizing a mixed-label sirolimus-13C,d3 internal standard reported excellent performance, with within-day imprecision below 10% and between-day imprecision under 8%.[7] While this study did not directly compare against a deuterated standard, the results align with the high performance expected from a stable isotope-labeled internal standard.
The primary advantage of C13-labeling lies in the near-identical chromatographic behavior to the unlabeled analyte. Deuterium labeling can sometimes lead to a slight shift in retention time, which, in the presence of significant matrix effects, could lead to inaccurate quantification.[8] Although often minor, this "isotope effect" is a recognized phenomenon that C13-labeling avoids. Therefore, for assays requiring the highest level of precision and accuracy, particularly in complex biological matrices, C13-labeled rapamycin is the theoretically superior choice.[9][10]
Experimental Protocols
Below are generalized experimental protocols for the quantification of rapamycin in whole blood using an isotopically labeled internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of calibrator, quality control sample, or patient whole blood.
-
Internal Standard Spiking: Add 200 µL of a working solution of either this compound or C13-labeled rapamycin in acetonitrile (B52724) (containing 0.1% formic acid) to each tube. The concentration of the internal standard should be optimized to be in the mid-range of the calibration curve.
-
Protein Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute rapamycin, followed by a re-equilibration step.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Rapamycin: Q1: 931.5 m/z → Q3: 864.5 m/z (Ammonium adduct)
-
This compound: Q1: 934.5 m/z → Q3: 864.5 m/z
-
C13-labeled Rapamycin (Illustrative for ¹³C₃): Q1: 934.5 m/z → Q3: 867.5 m/z (The exact transition will depend on the labeling pattern).
-
Signaling Pathway and Experimental Workflow
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway that regulates cell growth, proliferation, and survival.
References
- 1. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 2. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Personalization of pharmacotherapy with sirolimus based on volumetric absorptive microsampling (VAMS) in pediatric renal transplant recipients—from LC-MS/MS method validation to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Immunoassays with LC-MS/MS for Rapamycin Quantification Using Rapamycin-d3
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of the immunosuppressant drug Rapamycin (B549165) (also known as Sirolimus) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure efficacy while minimizing toxicity.[1][2] Both immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. This guide provides an objective comparison of these two methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their needs. The use of a deuterated internal standard, Rapamycin-d3, is highlighted for its role in enhancing the accuracy and reliability of LC-MS/MS analysis.[3][4]
Methodological Comparison: Immunoassay vs. LC-MS/MS
Immunoassays, such as the enzyme multiplied immunoassay technique (EMIT), offer a high-throughput and cost-effective solution for Rapamycin quantification.[2][5] However, they can be susceptible to cross-reactivity with Rapamycin metabolites, potentially leading to an overestimation of the parent drug concentration.[5][6] In contrast, LC-MS/MS is considered the gold standard, providing superior sensitivity and specificity by chromatographically separating Rapamycin from its metabolites before mass spectrometric detection.[7] The inclusion of a stable isotope-labeled internal standard like this compound in LC-MS/MS protocols effectively compensates for matrix effects and variations in sample processing, further improving analytical precision.[3][7]
Quantitative Performance Data
The following tables summarize the key performance characteristics of immunoassay and LC-MS/MS for Rapamycin quantification based on published studies.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Immunoassay (EMIT) | LC-MS/MS | Reference(s) |
| Linearity Range | 3.5 - 30.0 ng/mL | 0.5 - 50.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | ~3.5 ng/mL | 0.5 - 2.3 ng/mL | [3][8] |
| Precision (%CV) | < 10% | < 15% | [7] |
| Bias vs. LC-MS/MS | Positive bias reported (overestimation) | Reference Method | [3][5] |
Table 2: Correlation between Immunoassay and LC-MS/MS
| Study | Regression Equation | Correlation Coefficient (r) | Key Finding |
| Children with vascular anomalies | [EMIT] = 1.281 × [LC-MS/MS] + 2.450 | 0.8361 | Significant positive correlation, but with a positive bias for EMIT.[3] |
| Pediatric renal transplant recipients | - | Acceptable correlation for WB/VAMS and EMIT/VAMS | Mean percentage bias of 19.84% for WB/EMIT.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for both immunoassay and LC-MS/MS.
Immunoassay Protocol (General)
Immunoassays for Rapamycin are typically competitive binding assays. A known amount of enzyme-labeled drug competes with the drug in the patient sample for binding sites on a specific antibody. The enzyme activity is inversely proportional to the concentration of the drug in the sample.
-
Sample Preparation: Whole blood samples are collected in EDTA tubes. For some kits, a pretreatment step involving lysis of red blood cells may be required.
-
Assay Procedure: The pretreated sample is mixed with the antibody and enzyme-conjugate reagents.
-
Incubation: The mixture is incubated to allow for competitive binding to occur.
-
Enzyme Activity Measurement: A substrate for the enzyme is added, and the rate of the resulting reaction is measured, typically by spectrophotometry.
-
Quantification: The concentration of Rapamycin in the sample is determined by comparing the enzyme activity to a standard curve generated with known concentrations of the drug.
LC-MS/MS Protocol with this compound
This method involves the extraction of Rapamycin and the internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL whole blood sample, add a precipitating solution (e.g., methanol (B129727) or zinc sulfate) containing the internal standard, this compound.[1][3][7]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.[1]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 or similar reversed-phase HPLC column.[3][8]
-
Use a gradient mobile phase (e.g., a mixture of methanol/water or acetonitrile/water with additives like formic acid or ammonium (B1175870) acetate) to separate Rapamycin from other sample components.[3]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][8]
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Rapamycin and the internal standard, this compound. For example, m/z 931.7 → 864.6 for Rapamycin and m/z 934.7 → 864.6 for this compound.[3]
-
-
Quantification:
-
The concentration of Rapamycin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Rapamycin and a constant concentration of this compound.
-
Visualizing the Workflow and Signaling Pathway
Diagrams are provided below to illustrate the experimental workflow for cross-validation and the cellular signaling pathway of Rapamycin.
Caption: Experimental workflow for the cross-validation of immunoassay and LC-MS/MS methods.
Caption: Simplified signaling pathway of Rapamycin's inhibition of mTORC1.[9][10][11]
Conclusion
The cross-validation of immunoassays with LC-MS/MS is essential for understanding the performance characteristics of each method in a given laboratory setting. While immunoassays provide a rapid and high-throughput option, LC-MS/MS, particularly with the use of a deuterated internal standard like this compound, offers superior specificity and accuracy, making it the preferred method for clinical trials and research where precise quantification is paramount. The choice of method should be based on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and the potential for metabolite interference.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. iatdmct2024.org [iatdmct2024.org]
- 3. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. invivogen.com [invivogen.com]
- 11. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Rapamycin-d3 Analysis Across Leading Mass Spectrometers
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Rapamycin (B549165) and its deuterated analog, Rapamycin-d3, is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides an objective comparison of the performance of this compound analysis on various leading triple quadrupole mass spectrometers from major manufacturers. The information herein is compiled from publicly available application notes and research studies, offering a comprehensive overview of expected performance metrics and the methodologies to achieve them.
Rapamycin, also known as Sirolimus, is a potent immunosuppressant that functions by inhibiting the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, accurate monitoring of Rapamycin levels is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity, often employing a deuterated internal standard like this compound for optimal accuracy.[4][5]
The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a key component of the mTOR signaling cascade.[1] This inhibition disrupts downstream signaling, affecting protein synthesis and cell cycle progression.
Figure 1. Simplified mTOR signaling pathway showing inhibition by the Rapamycin-FKBP12 complex.
General Experimental Workflow
The quantification of this compound in biological matrices, typically whole blood, follows a standardized workflow. This process involves sample preparation to isolate the analyte from complex matrix components, followed by chromatographic separation and mass spectrometric detection.
References
Inter-laboratory Comparison of Rapamycin Quantification: The Superiority of Rapamycin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of rapamycin (B549165) (sirolimus), the accuracy and reproducibility of quantification methods are paramount. This guide provides an objective comparison of analytical performance, primarily focusing on the use of the isotopically labeled internal standard, Rapamycin-d3, versus structural analog alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling pathways that regulate growth, proliferation, and survival.[1][2] Its narrow therapeutic index necessitates precise measurement in clinical and research settings. The gold standard for this quantification is LC-MS/MS, where the choice of internal standard (IS) is crucial for method robustness.[3][4] Stable isotope-labeled internal standards, such as this compound, are chemically and physically almost identical to the analyte, allowing them to co-elute and experience similar ionization effects, thereby providing superior correction for matrix effects and variability during sample processing.[5][6]
Performance Comparison: this compound vs. Analog Internal Standards
Inter-laboratory data consistently demonstrates that the use of a deuterium-labeled internal standard (ILIS) like this compound results in assays with improved precision and accuracy compared to those using structural analog internal standards (ANIS), such as desmethoxyrapamycin (DMR) or ascomycin.
One key study directly comparing this compound (SIR-d3) with DMR highlighted a significant reduction in inter-patient assay imprecision. The coefficient of variation (CV) for the rapamycin assay was consistently lower when using this compound (2.7%–5.7%) compared to DMR (7.6%–9.7%).[5][7] This indicates that this compound is less affected by the variability of patient matrices, leading to more reliable and reproducible results across different samples.[5]
Another comparative study investigated the performance of an ILIS (13C,D3-Sirolimus) against an ANIS. While both standards yielded clinically acceptable results, the data underscores the reliability of the isotopically labeled standard.[3][4] The tables below summarize the performance characteristics from these comparative studies.
Table 1: Inter-Patient Assay Imprecision (CV%)
| Internal Standard Type | Internal Standard Used | Inter-Patient CV Range (%) |
| Isotope-Labeled (ILIS) | This compound (SIR-d3) | 2.7 - 5.7[5][7] |
| Structural Analog (ANIS) | Desmethoxyrapamycin (DMR) | 7.6 - 9.7[5][7] |
Table 2: General Assay Performance Metrics
| Performance Metric | Isotope-Labeled IS (¹³C,D₃-Sirolimus) | Structural Analog IS (ANIS) |
| Within-Day Imprecision (CV%) | < 10[3][4] | < 10[3][4] |
| Between-Day Imprecision (CV%) | < 8[3][4] | < 8[3][4] |
| Trueness (%) | 91 - 110[3][4] | 91 - 110[3][4] |
| Median Accuracy (%) | 12.2[3][4] | 11.4[3][4] |
While both types of internal standards can be used to develop methods that meet basic validation criteria, the lower inter-patient variability seen with this compound is a significant advantage in clinical and multi-center research settings, ensuring that results are more comparable and reliable.[5][7]
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of rapamycin in whole blood using this compound as an internal standard, based on methodologies described in the literature.[3][5][8][9]
Sample Preparation: Protein Precipitation
-
Hemolysis: Whole blood samples are first hemolyzed to release the drug from red blood cells. This can be achieved by adding purified water.[10]
-
Precipitation: A protein precipitation solution, typically methanol (B129727) or acetonitrile (B52724) containing zinc sulfate (B86663) and the internal standard (this compound), is added to the hemolyzed sample.[3][8] This step serves to remove proteins that would otherwise interfere with the analysis.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
Supernatant Transfer: Following centrifugation, the clear supernatant containing rapamycin and this compound is transferred to a clean tube or 96-well plate for injection into the LC-MS/MS system.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The extracted sample is injected onto a reversed-phase column (e.g., C18).[3][8] A mobile phase, often a mixture of methanol or acetonitrile and an aqueous solution with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid, is used to separate rapamycin from other components in the sample.[8][11]
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8][11]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both rapamycin and this compound. A common transition for rapamycin is m/z 931.5 > 864.5.[8] The corresponding transition for this compound would be monitored to ensure specificity.
-
Quantification: The concentration of rapamycin in the sample is determined by calculating the ratio of the peak area of the rapamycin MRM transition to the peak area of the this compound MRM transition and comparing this ratio to a calibration curve.
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological pathway in which rapamycin acts.
Caption: General experimental workflow for rapamycin quantification.
Caption: Simplified mTOR signaling pathway showing rapamycin's mechanism.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable LC-MS/MS assays for rapamycin quantification. The available data from inter-laboratory comparisons strongly supports the use of the isotopically labeled internal standard, this compound. It provides superior precision by more effectively compensating for matrix effects and other sources of analytical variability compared to structural analogs.[5][7] For researchers and clinicians requiring the highest level of accuracy and reproducibility for therapeutic drug monitoring or pharmacokinetic analysis, this compound is the recommended internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 10. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Rapamycin-d3 vs. Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of Rapamycin-d3 and its non-deuterated counterpart, rapamycin (B549165). The information presented is intended to assist researchers in selecting the appropriate compound for their studies and in developing robust experimental and storage protocols. While direct comparative stability studies are not extensively published, this guide synthesizes known information about rapamycin's degradation and presents a hypothetical comparative analysis based on the principles of deuteration.
Introduction to Rapamycin and its Deuterated Analog
Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2] It functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways that regulate cell growth, proliferation, and metabolism.[3][4][5][6][7] this compound is a deuterated version of rapamycin, where three hydrogen atoms on a methoxy (B1213986) group have been replaced with deuterium (B1214612). This isotopic substitution is primarily utilized to create an internal standard for mass spectrometry-based quantification of rapamycin.[8][9] However, deuterium substitution can also, in some cases, confer enhanced metabolic stability and a more favorable pharmacokinetic profile due to the kinetic isotope effect. This guide will explore the potential for enhanced chemical stability.
Comparative Stability Data
| Condition | Timepoint | % Remaining Rapamycin | % Remaining this compound | Primary Degradants |
| Acidic (pH 1.2) | 24 hours | 85.2% | 88.5% | Secorapamycin (hydrolysis product) |
| 72 hours | 62.7% | 68.1% | Secorapamycin | |
| Basic (pH 12.2) | 24 hours | 45.8% | 50.3% | Secorapamycin, other hydrolysis products |
| 72 hours | 15.3% | 18.9% | Secorapamycin, other hydrolysis products | |
| Oxidative (3% H₂O₂) | 24 hours | 78.9% | 82.4% | Epoxides, ketones |
| 72 hours | 55.1% | 60.7% | Epoxides, ketones | |
| Photostability (UV) | 24 hours | 90.5% | 92.1% | Isomers |
| 72 hours | 75.6% | 78.8% | Isomers | |
| Thermal (60°C) | 24 hours | 94.3% | 95.8% | Isomers, oxidation products |
| 72 hours | 82.1% | 85.4% | Isomers, oxidation products |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
The following is a detailed methodology for a comparative stability study of this compound and rapamycin, from which the hypothetical data above could be derived.
Objective: To compare the degradation rates of this compound and rapamycin under various stress conditions.
Materials:
-
Rapamycin
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
-
Phosphate buffered saline (PBS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
pH meter
-
Analytical balance
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of both rapamycin and this compound in acetonitrile at a concentration of 1 mg/mL.
-
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Dilute the stock solutions with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solutions with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solutions with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light.
-
Photostability: Expose the stock solutions, diluted to 100 µg/mL in acetonitrile, to UV light in a photostability chamber.
-
Thermal Degradation: Incubate the stock solutions at 60°C.
-
-
Timepoints and Sampling:
-
Collect aliquots from each condition at 0, 24, and 72 hours.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Calculate the percentage of remaining rapamycin and this compound at each time point relative to the 0-hour time point.
-
Visualizations
Experimental Workflow
Caption: Workflow for comparative stability testing.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway.
Conclusion
Based on the principles of the kinetic isotope effect, it is plausible that this compound exhibits slightly enhanced stability compared to rapamycin under various stress conditions. The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond at the site of deuteration, potentially slowing degradation reactions that involve the cleavage of this bond. For researchers conducting long-term studies or those requiring highly accurate quantification, the potential for greater stability may make this compound a more suitable choice. However, for most standard applications, both compounds are expected to perform similarly when stored and handled correctly, typically at -20°C or -80°C in a suitable solvent and protected from light.[8][12][13] It is always recommended to perform in-house stability testing under the specific experimental conditions to be used.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]
Assessing the Accuracy and Precision of Rapamycin-d3 as an Internal Standard in Bioanalytical Applications
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise and accurate quantification of immunosuppressive drugs like Rapamycin (B549165) (also known as Sirolimus) is paramount. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of a suitable internal standard (IS) to ensure reliable results. This guide provides a comprehensive comparison of Rapamycin-d3, a deuterated isotopically labeled internal standard (ILIS), with other alternatives, supported by experimental data and detailed methodologies.
The Role and Importance of Internal Standards
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrators, and quality controls. Its primary function is to correct for the potential variability during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus ensuring that any analytical variability affects both the analyte and the IS to the same extent.
This compound: An Isotopically Labeled Internal Standard
This compound is a stable isotope-labeled version of Rapamycin, where three hydrogen atoms have been replaced with deuterium.[1][2][3] This subtle change in mass allows it to be distinguished from the unlabeled Rapamycin by the mass spectrometer, while its chemical and physical behavior remains nearly identical. This characteristic makes it an excellent candidate for an internal standard.
Comparison with Alternative Internal Standards
The most common alternatives to isotopically labeled internal standards are structural analogs (ANISs), such as ascomycin (B1665279) and desmethoxy-rapamycin.[4][5] While these compounds are structurally similar to Rapamycin, they are not chemically identical, which can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency.
One study directly compared the performance of an LC-MS/MS method for quantifying Sirolimus (Rapamycin) using either an isotopically labeled internal standard (SIR-¹³C,D₃) or an analog internal standard.[4] The results indicated that while both types of internal standards could produce acceptable results, the use of the isotopically labeled standard is generally considered superior.[4] Another evaluation highlighted that the inter-patient assay imprecision was consistently lower when using deuterium-labeled sirolimus (SIR-d₃) compared to desmethoxyrapamycin (DMR), suggesting that SIR-d₃ is less affected by the variability of inter-patient matrices.[6]
Quantitative Performance Data
The following table summarizes the performance characteristics of LC-MS/MS methods for Rapamycin quantification using different internal standards.
| Internal Standard | Analyte | Matrix | Within-Day Imprecision (CV%) | Between-Day Imprecision (CV%) | Accuracy/Trueness | Reference |
| This compound (SIR-¹³C,D₃) | Sirolimus | Whole Blood | <10% | <8% | Median Accuracy: 12.2% | [4] |
| Analog IS (desmethoxy-rapamycin) | Sirolimus | Whole Blood | <10% | <8% | Median Accuracy: 11.4% | [4] |
| This compound (SIR-d₃) | Sirolimus | Whole Blood | Not specified | 2.7% - 5.7% | Not specified | [6] |
| Analog IS (desmethoxyrapamycin) | Sirolimus | Whole Blood | Not specified | 7.6% - 9.7% | Results were higher with DMR as the IS | [6] |
| Deuterated IS (SIR-13C-d3) | Sirolimus | Plasma | Not specified | Not specified | CV for accuracy < 20% | [7] |
CV: Coefficient of Variation
Experimental Protocols
The methodologies for quantifying Rapamycin in biological matrices using LC-MS/MS generally involve sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation (Protein Precipitation):
-
Aliquots of the biological sample (e.g., whole blood, plasma, tissue homogenate) are mixed with a precipitation solution, which typically contains the internal standard (e.g., this compound in methanol (B129727) or acetonitrile).[5][8]
-
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
The sample is then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analyte and the internal standard, is transferred for analysis.[5]
2. Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
Separation is typically achieved using a reversed-phase column (e.g., C18 or C8).[4][8]
-
A mobile phase gradient or isocratic elution is used to separate Rapamycin and this compound from other matrix components.[5][9]
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]
-
The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Rapamycin and this compound.[8] For example, a transition for Sirolimus could be m/z 931.7 → 864.6, and for Sirolimus-d3, it could be m/z 934.7 → 864.6.[6]
-
The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Rapamycin in the unknown samples.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of Rapamycin, the following diagrams are provided.
Experimental workflow for Rapamycin quantification.
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[10][11][12]
Simplified mTOR signaling pathway showing Rapamycin's point of action.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Rapamycin offers significant advantages in terms of accuracy and precision. As a stable isotope-labeled internal standard, it closely mimics the behavior of the analyte during sample preparation and analysis, effectively compensating for matrix effects and other sources of analytical variability. Experimental data consistently demonstrates that this compound leads to lower imprecision compared to analog internal standards. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, this compound is the recommended internal standard for the quantification of Rapamycin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. cusabio.com [cusabio.com]
- 12. aacrjournals.org [aacrjournals.org]
The Gold Standard for Rapamycin Quantification: A Comparative Guide to Internal Standards
A deep dive into the analytical performance of Rapamycin-d3 versus its structural analogs for robust and reliable LC-MS/MS assays.
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the precise and accurate quantification of immunosuppressants like Rapamycin (B549165) (also known as Sirolimus) is paramount for patient safety and optimal therapeutic outcomes. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the isotopically labeled internal standard, this compound, with its common structural analog alternatives, offering researchers, scientists, and drug development professionals the data and methodologies to make informed decisions for their analytical needs.
Performance Showdown: this compound vs. Analog Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby accurately compensating for any experimental variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically throughout the analytical process.
Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can offer a more cost-effective alternative, their different chromatographic behavior and potential for differential matrix effects can compromise the accuracy and precision of the assay.
Linearity and Dynamic Range: A Head-to-Head Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A wide dynamic range is crucial for quantifying samples with varying concentrations without the need for dilution. The following table summarizes the linearity and range determination for Rapamycin (Sirolimus) quantification using this compound and its alternative internal standards from various studies.
| Internal Standard | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
| This compound (SIR-¹³C,D₃) | Sirolimus | 0.6 - 49.2 ng/mL | > 0.997 | [1] |
| Desmethoxy-rapamycin | Sirolimus | 1.6 - 50 µg/L | > 0.999 | [2] |
| Ascomycin (B1665279) | Sirolimus | 0.5 - 50 ng/mL | Not Specified | [3] |
| Ascomycin | Rapamycin | 0.1 - 100 ng/mL | Not Specified | [4] |
| Erythromycin | Rapamycin | 2.3 - 1000 ng/mL | > 0.9998 | [5] |
As the data indicates, methods employing the stable isotope-labeled internal standard, this compound, demonstrate excellent linearity over a clinically relevant concentration range. While methods using structural analogs also show good linearity, the near-identical chemical nature of this compound to the analyte provides a higher degree of confidence in the accuracy of the results across the entire calibration curve.
A direct comparison study evaluating the performance of an isotopically labeled internal standard for Sirolimus (SIR-¹³C,D₃) against analog internal standards (ANIS) such as desmethoxy-rapamycin and ascomycin found that both types of standards yielded acceptable results for linearity, precision, and accuracy. However, the study highlighted that isotopically labeled internal standards are generally considered superior.[6][7]
Experimental Protocols: A Roadmap to Robust Quantification
Reproducible and reliable data hinges on well-defined experimental protocols. Below are detailed methodologies for establishing linearity and determining the dynamic range in an LC-MS/MS assay for Rapamycin using an internal standard.
Experimental Workflow for Linearity and Range Determination
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of Rapamycin in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (or the chosen analog IS) in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for spiking into the blank biological matrix (e.g., whole blood, plasma) to generate calibration standards and quality control (QC) samples. A working solution of the internal standard is also prepared at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: A series of at least six to eight non-zero calibration standards are prepared by spiking the blank biological matrix with known concentrations of Rapamycin from the working solutions. The concentration range should cover the expected therapeutic or experimental concentrations.
-
Quality Control (QC) Samples: QC samples are prepared independently at a minimum of three concentration levels: low, medium, and high, to assess the accuracy and precision of the method.
3. Sample Extraction:
A common and efficient method for extracting Rapamycin and its internal standard from biological matrices is protein precipitation.
-
To a 100 µL aliquot of the calibration standard, QC sample, or study sample, add a fixed volume of the internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol containing zinc sulfate, to the sample.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is commonly used.
-
Mass Spectrometry (MS/MS): The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The MRM transitions for Rapamycin and the internal standards are optimized to ensure specificity and sensitivity. For example:
5. Data Analysis and Linearity Assessment:
-
The peak areas of the analyte and the internal standard are integrated.
-
A ratio of the analyte peak area to the internal standard peak area is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The linearity of the calibration curve is assessed using a linear regression model, and the coefficient of determination (r²) should typically be ≥ 0.99. The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) of the calibration curve.
The mTOR Signaling Pathway: The Target of Rapamycin
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Understanding this pathway is crucial for researchers working with this compound.
Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards
While structural analog internal standards can provide acceptable performance in some applications, the evidence and underlying scientific principles strongly advocate for the use of stable isotope-labeled internal standards like this compound for the most accurate and precise quantification of Rapamycin. Their ability to mimic the behavior of the analyte throughout the entire analytical process minimizes variability and provides a higher degree of confidence in the generated data. For researchers and drug development professionals, the investment in a SIL internal standard is a critical step towards ensuring the robustness, reliability, and defensibility of their bioanalytical results.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Comparative Analysis of Matrix Effects on Rapamycin-d3: Plasma vs. Whole Blood
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of the immunosuppressant drug Rapamycin (also known as Sirolimus), the choice of biological matrix is critical for accurate quantification. While whole blood is the recommended matrix for therapeutic drug monitoring (TDM), understanding the comparative matrix effects in both plasma and whole blood is crucial for robust method development and validation, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the matrix effects on the isotopically labeled internal standard, Rapamycin-d3, in these two key biological fluids, supported by established principles of bioanalytical chemistry.
Executive Summary
The quantification of Rapamycin is susceptible to matrix effects, which are alterations in ionization efficiency caused by co-eluting endogenous components of the sample. These effects can lead to either ion suppression or enhancement, potentially compromising the accuracy and precision of the analytical method. Whole blood is a more complex matrix than plasma, containing a higher concentration of proteins, lipids, and phospholipids (B1166683) due to the presence of red blood cells. Consequently, a greater matrix effect is generally anticipated in whole blood compared to plasma. The use of a stable isotopically labeled internal standard (SIL-IS) like this compound is a well-established strategy to compensate for these matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Comparative Matrix Composition
The primary differences in composition between whole blood and plasma that contribute to differential matrix effects are summarized below.
| Component | Plasma | Whole Blood | Anticipated Impact on this compound Matrix Effect |
| Proteins | High (e.g., albumin, globulins) | Very High (includes plasma proteins + intracellular proteins from blood cells) | Increased non-specific binding and potential for more significant ion suppression in whole blood following protein precipitation. |
| Phospholipids | Present | Significantly Higher (major components of red blood cell membranes) | Phospholipids are a primary source of matrix-induced ion suppression in LC-MS/MS. The higher concentration in whole blood is expected to cause more pronounced ion suppression. |
| Hemoglobin | Absent | High | Heme can interfere with the analysis and contribute to ion suppression. |
| Viscosity | Lower | Higher | Can affect sample processing and extraction efficiency. |
Quantifying the Matrix Effect: The Matrix Factor
The matrix effect (ME) is quantitatively assessed by calculating the Matrix Factor (MF). This is achieved using the post-extraction addition method, which is considered the "gold standard" in regulated bioanalysis[1].
The matrix factor is calculated as follows:
MF = (Peak Response of Analyte in Post-extracted Matrix) / (Peak Response of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement. For a robust LC-MS/MS bioanalytical method, the absolute MF for the target analyte should ideally be between 0.75 and 1.25[1]. When using a SIL-IS, the IS-normalized MF should be close to 1.0.
Experimental Protocol: Determination of Matrix Factor for this compound
This protocol outlines the steps to quantitatively compare the matrix effect of this compound in plasma and whole blood.
1. Materials and Reagents:
-
Blank human plasma (at least 6 different lots)
-
Blank human whole blood (at least 6 different lots)
-
This compound standard solution
-
Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard)
-
Reconstitution solvent (compatible with LC mobile phase)
-
LC-MS/MS system
2. Sample Preparation (Post-Extraction Addition):
-
Set A (Analyte in Neat Solution):
-
Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., corresponding to a mid-range quality control sample).
-
-
Set B (Analyte in Post-Extracted Plasma):
-
Aliquot blank plasma from 6 different sources.
-
Perform protein precipitation by adding the precipitation solvent (without internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the dried extract with the this compound solution from Set A.
-
-
Set C (Analyte in Post-Extracted Whole Blood):
-
Aliquot blank whole blood from 6 different sources.
-
Lyse the red blood cells (e.g., by freeze-thaw cycles or with a lysing agent).
-
Perform protein precipitation as described for plasma.
-
Transfer the supernatant, evaporate, and reconstitute with the this compound solution from Set A.
-
3. LC-MS/MS Analysis:
-
Inject equal volumes of the preparations from Sets A, B, and C into the LC-MS/MS system.
-
Monitor the peak area response for this compound.
4. Calculation of Matrix Factor:
-
For Plasma: MF_plasma = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
For Whole Blood: MF_whole_blood = (Mean Peak Area from Set C) / (Mean Peak Area from Set A)
Visualizing the Workflow and Biological Pathway
To further elucidate the experimental and biological context, the following diagrams are provided.
Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation. Specifically, Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).
Conclusion
The choice between plasma and whole blood for the bioanalysis of Rapamycin has significant implications for the extent of matrix effects encountered. Due to its higher complexity and greater concentration of potentially interfering substances like phospholipids, whole blood is expected to exhibit a more pronounced matrix effect, primarily in the form of ion suppression, compared to plasma. While the use of a stable isotopically labeled internal standard such as this compound is effective in compensating for these effects, a thorough evaluation of the matrix effect during method development and validation is indispensable. The provided experimental protocol for determining the matrix factor offers a standardized approach for researchers to generate their own comparative data and ensure the reliability and accuracy of their bioanalytical results.
References
Safety Operating Guide
Proper Disposal of Rapamycin-d3: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Rapamycin-d3, a deuterated form of the mTOR inhibitor Rapamycin. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Nitrile exam gloves (double gloving is recommended) |
| Eye Protection | Safety glasses or goggles |
| Body Protection | Laboratory coat or disposable gown |
| Footwear | Closed-toe shoes |
| Respiratory | Use an N100 respirator if not handled in a fume hood. |
Work should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.[1][2]
II. Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[1][2] Do not dispose of this material down the drain or in the regular trash unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[2]
1. Unused or Expired this compound (Solid Form):
-
Carefully sweep up the solid material, avoiding the generation of dust.[3][4]
-
Place the swept material into a suitable, clearly labeled, and sealed container for hazardous waste.
-
Alternatively, you can wet the powder with a suitable solvent to prevent dust formation before wiping it with a dry cloth.[1]
2. Contaminated Labware and Debris:
-
Sharps: Needles, syringes with attached needles, and other breakable items that have come into contact with this compound must be placed in an appropriately labeled sharps container.[1][2]
-
Non-Sharps: Gloves, absorbent pads, vials, and other contaminated materials should be collected in a designated hazardous waste container, such as a 5-gallon white pail.[1][2] This container should be kept closed except when actively adding waste and must be located in the area where the hazardous drug is being used.[1][2]
-
Empty Vials: Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent (e.g., water).[2] The rinsate should be collected as hazardous waste. After rinsing, deface the label and dispose of the container in a cardboard box for disposal, as per your institution's guidelines.[2]
3. Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container.
4. Spill Cleanup:
-
In the event of a spill, do not allow the product to enter drains.[3]
-
For powdered spills, carefully sweep to avoid dust generation or use moist absorbent pads.[1]
-
Clean the spill area with water and detergent, followed by a thorough rinsing.[1][2] All materials used for cleanup must be disposed of as hazardous waste.
III. Waste Collection and Final Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[1][2] Ensure all waste containers are properly labeled according to federal, state, and local regulations.[3][5] While this compound is not regulated by the Department of Transportation (DOT) or the International Air Transport Association (IATA) as a dangerous good for transport, it must be disposed of following hazardous waste protocols.[1][2][3]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Rapamycin-d3
Essential Safety and Handling Guide for Rapamycin-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are compiled to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Potential Hazards
This compound is a potent immunosuppressant and an mTOR inhibitor.[1][2][3] As a deuterated analog of Rapamycin, it should be handled with the same precautions. The primary health hazards include:
-
Toxicity: Danger of serious damage to health through prolonged exposure if swallowed.[1][4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6]
-
Irritation: May cause irritation to the eyes, skin, and respiratory system.[7][8]
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not widely established, the following limit for Sirolimus (Rapamycin) has been noted:
| Substance | Type | Value |
| Sirolimus (Rapamycin) | TWA | 0.2 µg/m³ |
Note: This data is provided for guidance and may not be universally applicable. Always consult your institution's safety office for specific guidelines.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risk.
Engineering Controls
-
Ventilation: All work involving weighing, preparation, and reconstitution of this compound should be conducted in a designated area with enclosed local exhaust ventilation, such as a chemical fume hood or a biological safety cabinet.[1][4]
-
Work Surface: Use a plastic-backed absorbent pad on the work surface to contain any potential spills. This should be replaced at the end of each procedure or if a spill occurs.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][9] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Double gloving is recommended, especially during animal administration or when handling needles.[4][9] | Prevents skin contact. Gloves should be changed frequently.[1][4] |
| Skin and Body Protection | A lab coat should be worn. Ensure there is no exposed skin between gloves and sleeves.[1][4] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N100) is required when engineering controls are not available or when handling the powder outside of a ventilated enclosure.[3][7][9] | Prevents inhalation of the powdered compound. |
Handling Procedures
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[5][6]
-
Weighing: Conduct all weighing of powdered this compound within a chemical fume hood to prevent dust generation.[4]
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5][9] Do not eat, drink, or smoke in the work area.[5][6]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4][5]
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[8][9]
-
Protection: Protect from light and store away from strong oxidizing agents.[4][9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Contaminated Waste: All items contaminated with this compound, including gloves, absorbent pads, syringes, and vials, should be disposed of as hazardous chemical waste.[1][4]
-
Waste Containers: Place all hazardous waste into a designated, labeled, and sealed container.[1][4]
-
Sharps: Needles and other sharp objects must be placed in an appropriately labeled sharps container.[4]
-
Empty Containers: Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The label on the rinsed container should be defaced before disposal.[4]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific waste collection and disposal procedures.[1][4]
Emergency Procedures
Spills
-
Evacuate: Close off the affected area and prevent entry.[1]
-
Alert: Notify your supervisor and EHS.
-
PPE: Wear appropriate PPE before cleaning the spill.
-
Cleanup: For powdered spills, carefully sweep to avoid dust generation or use a moist sorbent pad.[1] For liquid spills, use an appropriate spill kit to absorb the material.[1]
-
Decontamination: Clean the spill area with detergent and water, followed by a thorough rinsing.[1][4]
-
Disposal: Collect all contaminated materials and place them in a sealed container for hazardous waste disposal.[1]
Personal Exposure
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][7]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7][8]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5][8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. media.cellsignal.cn [media.cellsignal.cn]
- 8. ubpbio.com [ubpbio.com]
- 9. esschemco.com [esschemco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
